n-Benzylbutanamide
Description
Properties
CAS No. |
10264-14-9 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-benzylbutanamide |
InChI |
InChI=1S/C11H15NO/c1-2-6-11(13)12-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,12,13) |
InChI Key |
OHWQEBAVEDXXDM-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCC1=CC=CC=C1 |
Canonical SMILES |
CCCC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to n-Benzylbutanamide: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of n-Benzylbutanamide. Additionally, it explores the potential biological relevance of this class of compounds by illustrating a key signaling pathway associated with N-substituted benzamides. All quantitative data is presented in clear, tabular format, and detailed experimental protocols are provided for key methodologies.
Chemical Properties and Structure
This compound is a secondary amide consisting of a butyl group attached to the nitrogen of a benzamide moiety. Its chemical identity is defined by the following properties:
Table 1: Chemical and Physical Properties of this compound and its Analogs
| Property | Value (this compound) | Value (N-Benzylbenzamide - Analog) | Source |
| Molecular Formula | C₁₁H₁₅NO | C₁₄H₁₃NO | [1] |
| Molecular Weight | 177.24 g/mol | 211.26 g/mol | [1] |
| Melting Point | Not available | 104-107 °C | [2] |
| Boiling Point | Not available | ~351 °C (estimate) | [3] |
| Density | Not available | ~1.069 g/cm³ (estimate) | [3] |
| Solubility in Acetone | Not available | 25 mg/mL | [2] |
| Water Solubility | Not available | 4.01 g/L | [2] |
The structure of this compound features a benzene ring and a butyl chain connected by an amide linkage. This structure imparts both hydrophobic (due to the aromatic ring and alkyl chain) and hydrophilic (due to the amide group) characteristics, influencing its solubility and biological interactions.
Experimental Protocols
This section details the methodologies for the synthesis and analysis of this compound, adapted from established protocols for similar compounds.
Synthesis of this compound
A standard method for the synthesis of this compound is the acylation of benzylamine with butanoyl chloride.
dot
Caption: Workflow for the synthesis of this compound.
Materials:
-
Butanoyl chloride
-
Benzylamine
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve benzylamine and triethylamine in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add butanoyl chloride dropwise to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Analytical Methods
The purity and identity of the synthesized this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
dot
Caption: General workflow for the analysis of this compound.
GC-MS is used for the identification and purity assessment of volatile and semi-volatile compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethyl acetate) at a concentration of 1 mg/mL.[5]
-
Perform serial dilutions to prepare working standards.[5]
GC-MS Conditions:
-
Injector Temperature: 250 °C[4]
-
Oven Temperature Program: Start at 40°C, hold for 3 minutes, ramp to 300°C at 8°C/min, and hold for 3 minutes.[4]
-
Carrier Gas: Helium at a constant flow of 0.8 mL/min.[4]
-
MS Ion Source Temperature: 230 °C[4]
-
Quadrupole Temperature: 150 °C[4]
HPLC with UV detection is a standard method for the quantification and purity analysis of n-benzylamides.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common mobile phase for benzamide analysis.[7][8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
Biological Activity and Signaling Pathways
While the specific biological targets of this compound are not extensively documented, the broader class of N-substituted benzamides has been shown to exhibit various biological activities, including the induction of apoptosis. The following diagram illustrates a simplified model of the intrinsic apoptosis pathway, which can be triggered by such compounds.
dot
Caption: Intrinsic apoptosis signaling pathway potentially induced by N-substituted benzamides.
This guide serves as a foundational resource for professionals engaged in the research and development of this compound and related compounds. The provided protocols and data are intended to facilitate further investigation into the chemical and biological properties of this molecule.
References
- 1. N-Benzyl-butyramide | C11H15NO | CID 221807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-苄基苯甲酰胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-BENZYLBENZAMIDE | 1485-70-7 [amp.chemicalbook.com]
- 4. osti.gov [osti.gov]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 7. Separation of N-Benzylbenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
n-Benzylbutanamide CAS number and molecular formula
Chemical Identifiers
Physicochemical Properties
A summary of the key physicochemical properties of n-Benzylbutanamide is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 177.24 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | Butanamide, N-(phenylmethyl)-, N-Benzylbutyramide | [2][3] |
| Density | 0.997 g/cm³ | [1] |
| Boiling Point | 354.6°C at 760 mmHg | [1] |
| Flash Point | 210.4°C | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 4 | [1] |
Biological Activity and Experimental Data
Research Context: The N-Benzylbenzamide Scaffold
While data on this compound is scarce, the broader class of compounds known as N-benzylbenzamides has been the subject of significant research, particularly in the field of drug discovery. These related compounds, which share a core structural motif with this compound, have been investigated for a variety of therapeutic applications.
Key Research Areas for N-Benzylbenzamide Derivatives:
-
Anticancer Activity: Several studies have explored N-benzylbenzamide derivatives as potential antitumor agents. For instance, some have been identified as inhibitors of tubulin polymerization, a key process in cell division, making them of interest for cancer therapy.[3][4]
-
Metabolic Diseases: Certain N-benzylbenzamides have been designed as dual modulators for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ), targets relevant to the treatment of metabolic syndrome, which encompasses conditions like type 2 diabetes and hypertension.
-
Neurological Disorders: Derivatives of N-benzyl-2-acetamidopropionamide have shown promise as potent anticonvulsants in preclinical studies.[5]
-
Anti-inflammatory Effects: Some N-substituted benzamides have been shown to inhibit NFκB activation, a key pathway in inflammatory responses, and to induce apoptosis.[6]
-
Antimicrobial Properties: Recent research has also investigated N-phenylbenzamides for their potential antibacterial and antifungal activities.[7]
The diverse biological activities of the N-benzylbenzamide scaffold suggest that the core structure is a valuable starting point for the design of new therapeutic agents. However, it is important to note that these findings relate to derivatives and not specifically to this compound. The specific biological effects of this compound would require dedicated experimental investigation.
Conclusion
Due to the limited availability of specific experimental data and research on this compound, a detailed technical whitepaper including experimental protocols and signaling pathway diagrams as requested cannot be generated at this time. The information provided above summarizes the available physicochemical data for this compound and offers a broader research context based on the activities of structurally related compounds. Further experimental studies are required to elucidate the specific biological properties and potential applications of this compound.
References
- 1. N-Benzyl-butyramide | C11H15NO | CID 221807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
N-Benzylbutanamide and Its Analogs: A Comprehensive Technical Review for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylbutanamide and its structural analogs represent a versatile class of compounds with a broad spectrum of biological activities, positioning them as promising scaffolds in modern drug discovery and development. These molecules have garnered significant attention for their potential therapeutic applications, ranging from anticonvulsant and anti-inflammatory to anticancer and herbicidal activities. The core structure, characterized by a benzyl group attached to a butanamide backbone, allows for extensive chemical modifications, leading to a diverse library of analogs with varied physicochemical properties and biological targets. This technical guide provides a comprehensive review of the current state of knowledge on this compound and its analogs, with a focus on their synthesis, biological activities, and mechanisms of action. Detailed experimental protocols, quantitative structure-activity relationship (QSAR) data, and elucidated signaling pathways are presented to serve as a valuable resource for researchers in the field.
Synthesis and Chemical Properties
The synthesis of this compound and its analogs is typically achieved through standard amide bond formation reactions. A common and straightforward method involves the acylation of benzylamine or its derivatives with butanoyl chloride or a corresponding activated carboxylic acid derivative. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
A general synthetic scheme involves dissolving the benzylamine derivative and triethylamine in an anhydrous aprotic solvent like dichloromethane (DCM), followed by the dropwise addition of the acyl chloride at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction mixture is then typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Work-up usually involves washing the organic layer with aqueous solutions to remove salts and unreacted starting materials, followed by drying and concentration of the organic phase. Purification of the final product is often achieved by column chromatography or recrystallization.
The chemical properties of this compound and its analogs are largely dictated by the nature of the substituents on both the benzyl ring and the butanamide moiety. These modifications can significantly influence the compound's lipophilicity, steric hindrance, and electronic properties, which in turn affect its solubility, stability, and biological activity.
Biological Activities and Therapeutic Potential
This compound analogs have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for further investigation in various therapeutic areas.
Anticonvulsant Activity
A significant body of research has focused on the anticonvulsant properties of N-benzylamide derivatives. Several analogs of this compound have shown potent activity in preclinical models of epilepsy, such as the maximal electroshock (MES) induced seizure test. For instance, N-benzyl-2-acetamidopropionamide derivatives have emerged as powerful anticonvulsants.[1] The stereochemistry at the C2 position of the propionamide chain has been shown to be a critical determinant of activity, with the (R)-enantiomer often exhibiting significantly higher potency.[1]
Table 1: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Analogs [1]
| Compound | Stereoisomer | MES ED₅₀ (mg/kg, i.p., mice) | PI (TD₅₀/ED₅₀, mice) | MES ED₅₀ (mg/kg, p.o., rats) | PI (TD₅₀/ED₅₀, rats) |
| 18 | (R,S) | 8.3 | - | 3.9 | - |
| (R)-18 | R | 4.5 | 6.0 | - | >130 |
| (S)-18 | S | >100 | - | - | - |
| 19 | (R,S) | 17.3 | - | 19 | - |
| Phenytoin | - | 6.5 | - | 23 | - |
Anticancer Activity
The anticancer potential of this compound analogs has been explored, with a particular focus on their ability to inhibit tubulin polymerization. Tubulin is a critical component of the cytoskeleton and plays a vital role in cell division, making it an attractive target for cancer chemotherapy. Novel N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine binding site.[2] These compounds have demonstrated significant antiproliferative activities against various cancer cell lines.
Table 2: Anticancer Activity of a Novel N-Benzylbenzamide Derivative (Compound 20b) [2]
| Cancer Cell Line | IC₅₀ (nM) |
| A549 (Lung) | 15 |
| HCT-116 (Colon) | 12 |
| MCF-7 (Breast) | 27 |
| B16-F10 (Melanoma) | 18 |
Furthermore, the corresponding disodium phosphate salt of compound 20b (20b-P) exhibited an excellent safety profile with an LD₅₀ value of 599.7 mg/kg (i.v. injection) in mice.[2]
Anti-inflammatory Activity
Certain benzamide derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, these compounds can effectively suppress the inflammatory response. The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory potential of novel compounds.
Herbicidal Activity
Interestingly, research has also indicated that N-benzylbutanamides can act as potential herbicides, highlighting the broad applicability of this chemical scaffold beyond the pharmaceutical realm.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers looking to synthesize and evaluate this compound and its analogs.
Synthesis of this compound
Materials:
-
Benzylamine
-
Butanoyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of butanoyl chloride (1.1 equivalents) in anhydrous DCM to the stirred amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a tubulin polymerization reaction mixture on ice, containing tubulin in General Tubulin Buffer, GTP, and glycerol.
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include appropriate vehicle and positive controls.
-
Initiate the polymerization reaction by adding the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37 °C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).
-
The increase in absorbance corresponds to the extent of tubulin polymerization. Plot the change in absorbance over time to determine the inhibitory effect of the compound.
Maximal Electroshock (MES) Seizure Test
This is a widely used in vivo model to screen for anticonvulsant activity.
Materials:
-
Electroconvulsive shock apparatus with corneal electrodes
-
Male albino mice or rats
-
Test compound formulated in a suitable vehicle
-
Saline solution
-
Topical anesthetic for the cornea
Procedure:
-
Administer the test compound to the animals at various doses via the desired route (e.g., intraperitoneal or oral).
-
At the time of predicted peak effect, apply a drop of saline to the eyes of each animal.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice) for a short duration (e.g., 0.2 seconds) through corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extensor component of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
Calculate the ED₅₀ value, which is the dose of the drug that protects 50% of the animals from the tonic extensor seizure.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound and its analogs can be attributed to their interaction with various cellular signaling pathways.
Tubulin Polymerization and Mitotic Arrest
As previously mentioned, a key mechanism of action for the anticancer N-benzylbenzamide analogs is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. Prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death).
Figure 1: Signaling pathway of tubulin polymerization inhibition by N-benzylbenzamide analogs.
Modulation of Neuronal Excitability in Anticonvulsant Activity
The precise mechanism of action for the anticonvulsant N-benzylamide derivatives is not fully elucidated but is thought to involve the modulation of neuronal excitability. Many anticonvulsant drugs act by affecting voltage-gated ion channels (e.g., sodium and calcium channels) or by enhancing GABAergic (inhibitory) neurotransmission. It is plausible that these analogs interact with one or more of these targets to reduce the excessive neuronal firing that characterizes seizures.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticonvulsant Drug Mechanisms - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How would you make the following compounds from N-benzylbenzamide... | Study Prep in Pearson+ [pearson.com]
Physical properties of n-Benzylbutanamide (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-Benzylbutanamide is a secondary amide with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its physical properties, such as melting point and solubility, is fundamental for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound. Due to a lack of extensive, publicly available experimental data for this specific compound, this guide combines theoretical predictions, data from structurally analogous compounds, and detailed experimental protocols for the determination of its key physical properties.
Introduction
This compound, also known as N-(phenylmethyl)butanamide, belongs to the class of secondary amides. Its structure, featuring a benzyl group attached to the nitrogen atom of a butanamide, suggests it is a solid at room temperature with limited aqueous solubility. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) influences its intermolecular interactions and, consequently, its physical properties. This guide aims to provide a detailed account of its melting point and solubility profile, offering valuable information for researchers working with this compound.
Physicochemical Properties of this compound
Currently, specific experimentally determined physical property data for this compound is limited in publicly accessible literature. However, based on its chemical structure and data from similar compounds, we can predict its properties.
Melting Point
Solubility Profile
The solubility of this compound is dictated by its molecular structure, which contains both polar (the amide group) and nonpolar (the butyl chain and the benzyl group) regions.
Qualitative Solubility Prediction:
-
Water: The presence of a significant nonpolar surface area from the benzyl and butyl groups is expected to make this compound sparingly soluble in water. While the amide group can participate in hydrogen bonding with water molecules, the hydrophobic nature of the rest of the molecule will likely dominate.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is anticipated in these solvents. The alkyl chain of the alcohol can interact with the nonpolar parts of this compound, while the hydroxyl group can form hydrogen bonds with the amide functionality.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Dichloromethane): Good solubility is predicted in these solvents. For instance, the related compound N-benzylbenzamide is soluble in acetone.[1] These solvents can effectively solvate the polar amide group.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Low solubility is expected in nonpolar solvents due to the presence of the polar amide group.
Data Summary
The following tables summarize the available computed data for this compound and the experimental data for the related compound, N-benzylbenzamide, for comparative purposes.
Table 1: Computed Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Molecular Formula | C₁₁H₁₅NO | PubChem[2] |
| Molecular Weight | 177.24 g/mol | PubChem[2] |
| InChIKey | OHWQEBAVEDXXDM-UHFFFAOYSA-N | PubChem[2] |
| SMILES | CCCC(=O)NCC1=CC=CC=C1 | PubChem[2] |
Table 2: Experimental Physical Properties of N-Benzylbenzamide (for comparison)
| Property | Value | Source |
| CAS Number | 1485-70-7 | ChemicalBook[1] |
| Molecular Formula | C₁₄H₁₃NO | ChemicalBook[1] |
| Molecular Weight | 211.26 g/mol | ChemicalBook[1] |
| Melting Point | 104-106 °C | Sigma-Aldrich |
| Solubility in Acetone | 25 mg/mL | Sigma-Aldrich |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the melting point and solubility of this compound.
Melting Point Determination
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperatures at which the substance first begins to melt (the first appearance of liquid) and at which it completely liquefies are recorded. This range represents the melting point of the sample. A narrow melting range (typically 1-2 °C) is indicative of a pure compound.
Solubility Determination
Objective: To quantitatively determine the solubility of this compound in various solvents.
Methodology: Saturation Shake-Flask Method
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed vial.
-
Equilibration: The vial is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid any temperature changes during this step that could affect the solubility.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Visualizations
The following diagrams illustrate the experimental workflows for determining the physical properties of this compound.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Solubility Determination.
Conclusion
While specific experimental data for the physical properties of this compound are not widely reported, this technical guide provides a robust framework for understanding and determining these essential characteristics. Based on the principles of chemical structure and comparison with analogous compounds, this compound is predicted to be a solid with limited aqueous solubility but good solubility in polar aprotic solvents. The detailed experimental protocols provided herein offer a clear path for researchers to obtain precise and reliable data for this compound, which is crucial for its future development and application in scientific research.
References
A Technical Guide to the Biological Activities of N-Benzylbutanamide Derivatives
Executive Summary: The N-benzylbutanamide scaffold is a versatile pharmacophore that has demonstrated a wide spectrum of biological activities. Derivatives of this core structure have been extensively investigated for their therapeutic potential across several domains, including neurology, infectious diseases, inflammation, and oncology. This document provides an in-depth technical overview of the significant biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant mechanisms and workflows. The primary activities explored include anticonvulsant, antimicrobial, anti-inflammatory, analgesic, and antitumor effects, highlighting the broad therapeutic promise of this chemical class for researchers and drug development professionals.
Anticonvulsant Activity
N-benzylacetamide and propionamide derivatives, structurally related to N-benzylbutanamides, have emerged as a significant class of anticonvulsant agents. A key example is Lacosamide, an N-benzyl 2-acetamido-3-methoxypropionamide, which is a clinically approved antiepileptic drug.[1] Research has focused on understanding the structure-activity relationships (SAR) to optimize potency and safety profiles.
Quantitative Data Summary: Anticonvulsant Activity
The anticonvulsant efficacy of these derivatives is primarily evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. Neurotoxicity is often assessed using the rotarod test. The protective index (PI), calculated as the ratio of the neurotoxic dose (TD50) to the effective dose (ED50), is a critical measure of a compound's safety margin.
| Compound | Animal Model | Administration | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) | Reference |
| (R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide | Rat | Oral | 62 | - | - | - | [2] |
| (R,S)-N-benzyl 2,3-dimethoxypropionamide | Mouse | i.p. | 79 | - | - | - | [2] |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide (R-18) | Mouse | i.p. | 4.5 | - | 27 | 6.0 | [3] |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide (R-18) | Rat | p.o. | 3.9 | - | >500 | >130 | [3] |
| (S)-N-benzyl-2-acetamido-3-methoxypropionamide (S-18) | Mouse | i.p. | >100 | - | - | - | [3] |
| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Mouse | i.p. | 17.3 | - | - | - | [3] |
| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Rat | p.o. | 19 | - | - | - | [3] |
| Phenytoin (Reference) | Mouse | i.p. | 6.5 - 9.5 | - | - | - | [1][3] |
| Phenytoin (Reference) | Rat | p.o. | 23 | - | - | - | [3] |
Experimental Protocols
1.2.1 Maximal Electroshock (MES) Seizure Test The MES test is a standard model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Model: Male Sprague-Dawley rats or Swiss mice are commonly used.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at varying doses and time intervals before the electrical stimulus.[4]
-
Stimulus Delivery: A corneal electrode delivers an alternating current (e.g., 50-60 Hz, 150-200 mA for rats) for a short duration (e.g., 0.2 seconds).
-
Endpoint: The test endpoint is the abolition of the hind limb tonic extensor component of the seizure. The ED50, the dose protecting 50% of animals, is then calculated.[3]
1.2.2 Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test This test is a model for absence seizures and helps identify agents that can prevent clonic seizures.
-
Animal Model: Typically performed in mice.
-
Compound Administration: Test compounds are administered i.p. or p.o. prior to the convulsant.
-
Convulsant Administration: Pentylenetetrazole (PTZ) is injected subcutaneously at a dose known to induce seizures in a majority of animals (e.g., 85 mg/kg).[4]
-
Endpoint: The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period is considered protection. The ED50 is calculated.
1.2.3 Rotarod Neurotoxicity Test This protocol assesses motor impairment and neurological deficit, common side effects of anticonvulsants.
-
Apparatus: A rotating rod (e.g., 1-inch diameter) turning at a constant speed (e.g., 6 rpm).
-
Procedure: Trained animals are placed on the rod at various time points after compound administration.
-
Endpoint: Neurotoxicity is defined as the inability of the animal to remain on the rotating rod for a set duration (e.g., 1 minute). The TD50, the dose causing toxicity in 50% of animals, is determined.[3]
Visualization: Anticonvulsant Screening Workflow
The following diagram illustrates a typical preclinical screening process for identifying novel anticonvulsant compounds.
Antimicrobial Activity
Derivatives of N-benzylamides have shown promising activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative species.[5][6] Their mechanism of action can involve the disruption of essential cellular processes like cell division.[7]
Quantitative Data Summary: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the primary metric for quantifying antimicrobial activity, representing the lowest concentration of a compound that prevents visible microbial growth.
| Compound | Organism | MIC (g/mL) | MIC (µg/mL) | Reference |
| N-(4-hydroxybenzyl)-3-methylbut-2-enamide | Escherichia coli | 0.01 | - | [5] |
| N-(4-isobutoxybenzyl)-3-methylbut-2-enamide | Escherichia coli | 0.01 | - | [5] |
| N-(4-isobutoxybenzyl)-3-methylbut-2-enamide | Staphylococcus aureus | 0.01 | - | [5] |
| N-(4-isopropoxybenzyl)-3-methylbut-2-enamide | Escherichia coli | 0.01 | - | [5] |
| N-(4-isopropoxybenzyl)-3-methylbut-2-enamide | Staphylococcus aureus | 0.02 | - | [5] |
| Compound 5a (a benzamide derivative) | Bacillus subtilis | - | 6.25 | [6] |
| Compound 5a (a benzamide derivative) | Escherichia coli | - | 3.12 | [6] |
| Compound 6b (N-p-tolylbenzamide) | Escherichia coli | - | 3.12 | [6] |
| Compound 6c (a benzamide derivative) | Bacillus subtilis | - | 6.25 | [6] |
Experimental Protocols
2.2.1 Broth Microdilution Method for MIC Determination This is a standardized method for determining the MIC of an antimicrobial agent.
-
Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Endpoint: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).[5]
Mechanism of Action & Visualization
A key antimicrobial mechanism for some benzamide derivatives is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[7] FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It polymerizes to form the Z-ring at the division site, which is crucial for cytokinesis. By binding to FtsZ, these compounds disrupt Z-ring formation, leading to filamentation and eventual cell death.[7]
Anti-inflammatory and Analgesic Activity
Benzamide derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents.[8][9] Their mechanisms often involve the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the transcription factor NF-κB.[10][11]
Quantitative Data Summary: Anti-inflammatory & Analgesic Activity
Efficacy is measured by the percentage of edema inhibition in anti-inflammatory models and by determining the ED50 in analgesic models.
| Compound | Assay | Model | Dose (mg/kg) | Activity (% Inhibition or ED50) | Reference |
| Compound 17c | Anti-inflammatory | Rat | - | 80% inhibition @ 3h | [8] |
| Compound 17i | Anti-inflammatory | Rat | - | 78% inhibition @ 3h | [8] |
| Compound 17i | Analgesic (hot plate) | - | - | ED50 = 69 µM/kg @ 2h | [8] |
| Celecoxib (Reference) | Analgesic (hot plate) | - | - | ED50 = 70 µM/kg @ 2h | [8] |
| Compound 4b (Dihydroquinazolin-benzamide) | Anti-inflammatory | Rat | - | 54.1% inhibition | [9] |
| Diclofenac Sodium (Reference) | Anti-inflammatory | Rat | - | 37.8% inhibition | [9] |
| Metoclopramide (MCA) | Anti-inflammatory (TNFα inhibition) | Mouse | 10-500 | Dose-dependent inhibition | [10] |
| 3-Chloroprocainamide (3-CPA) | Anti-inflammatory (Lung edema prevention) | Rat | 3 x 50 | Effective prevention | [10] |
Experimental Protocols
3.2.1 Carrageenan-Induced Paw Edema Test This is a classic in vivo model for evaluating acute inflammation.
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Compound Administration: Test compounds are administered orally or i.p. prior to the inflammatory insult.
-
Inflammatory Insult: A sub-plantar injection of carrageenan solution (e.g., 1% in saline) into the rat's hind paw induces a localized inflammatory response.
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at several time points (e.g., 1, 2, 3 hours) after carrageenan injection.
-
Endpoint: The percentage inhibition of edema is calculated by comparing the increase in paw volume in treated animals to that in control animals.[8][9]
3.2.2 Acetic Acid-Induced Writhing Test This model is used to screen for peripheral analgesic activity.
-
Animal Model: Swiss albino mice.
-
Compound Administration: Test compounds are given prior to the administration of the writhing agent.
-
Writhing Induction: An intraperitoneal injection of acetic acid (e.g., 0.6%) induces a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Endpoint: The number of writhes is counted for a specific period (e.g., 20 minutes) after the injection. Analgesic activity is expressed as the percentage reduction in the number of writhes compared to a control group.
Mechanism of Action & Visualization
The transcription factor NF-κB is a pivotal regulator of the inflammatory response. In resting cells, it is sequestered in the cytoplasm. Upon stimulation by agents like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including TNF-α. Some benzamide derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation and nuclear translocation of NF-κB.[10]
Antitumor Activity
A series of novel N-benzylbenzamide derivatives have been developed as potent inhibitors of tubulin polymerization, demonstrating significant antiproliferative activities against various cancer cell lines.[12] These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis.[13]
Quantitative Data Summary: Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a compound in inhibiting cancer cell growth.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Compound 20b | MGC-803 | Gastric Cancer | 17 | [13] |
| Compound 20b | HCT-116 | Colon Cancer | 44 | [13] |
| Compound 20b | KYSE450 | Esophageal Cancer | 30 | [13] |
| Compound 20b | Multiple others | - | 12 - 27 | [12] |
| Compound 16f | SMMC-7721 | Liver Cancer | 89.42 | [13] |
| Compound 16f | HuH-7 | Liver Cancer | 91.62 | [13] |
Experimental Protocols
4.2.1 MTT Proliferation Assay The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization & Measurement: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO), and the absorbance is measured with a microplate reader (e.g., at 570 nm).
-
Endpoint: The IC50 value is calculated from the dose-response curve.[14]
Mechanism of Action & Visualization
Microtubules are dynamic polymers of α- and β-tubulin dimers, critical for forming the mitotic spindle during cell division. N-benzylbenzamide derivatives can act as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, disrupting the mitotic spindle, arresting the cell cycle in the G2/M phase, and ultimately inducing apoptosis.[12][13]
References
- 1. Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticonvulsant activities of N-benzyl 3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Antibacterial Activity Study of Para-Substituted Derivatives of N-Benzyl-3-Methylbuten-2-Enamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
n-Benzylbutanamide safety, handling, and disposal guidelines
An In-depth Technical Guide to the Safety, Handling, and Disposal of n-Benzylbutanamide
This guide provides comprehensive safety, handling, and disposal information for this compound (CAS No. 10264-14-9), tailored for researchers, scientists, and drug development professionals. While this document addresses this compound specifically, some procedural guidance is synthesized from safety data for structurally similar compounds due to the limited availability of a dedicated, extensive Safety Data Sheet (SDS) for this compound alone.
Chemical and Physical Properties
This compound is a chemical compound with the molecular formula C₁₁H₁₅NO.[1][2] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO | [1][2] |
| Molecular Weight | 177.24 g/mol | [1] |
| CAS Number | 10264-14-9 | [1][2] |
| Appearance | Solid (Assumed based on similar compounds) | [3] |
| Boiling Point | 354.6°C at 760 mmHg | [2] |
| Flash Point | 210.4°C | [2] |
| Density | 0.997 g/cm³ | [2] |
| Vapor Pressure | 3.32E-05 mmHg at 25°C | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 4 | [2] |
Safety and Hazards
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several hazards.[1] It is crucial to understand these risks before handling the compound.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Source:[1]
Hazard Statements and Pictograms
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H318: Causes serious eye damage[1]
-
H335: May cause respiratory irritation[1]
The corresponding GHS pictograms indicate these warnings.
Safe Handling and Storage
Adherence to strict operational protocols is essential for minimizing risks when handling this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety.[4]
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields. A face shield may be necessary for splash hazards.[4] | To protect eyes from splashes, dust, and vapors.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat and close-toed footwear are mandatory.[4] | To prevent skin contact with the chemical.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be required.[4] | To avoid inhalation of dust, fumes, or vapors.[4] |
| Body Protection | A laboratory coat is the minimum requirement. For larger quantities or increased risk of exposure, consider additional protective clothing.[4] | To protect personal clothing and skin from contamination.[4] |
Handling Procedures
-
Engineering Controls: Ensure adequate ventilation, especially in confined areas.[5] Eyewash stations and safety showers should be close to the workstation.[6]
-
General Handling: Limit all unnecessary personal contact.[7] Wear protective clothing when risk of exposure occurs.[7] Avoid breathing dust, fumes, or vapors.[6] Do not get in eyes, on skin, or on clothing.[6]
-
Hygiene Measures: Do not eat, drink, or smoke when using this product.[5][7] Wash hands thoroughly after handling.[5] Contaminated clothing should be removed and washed before reuse.[5]
Storage
-
Conditions: Store in original containers.[7] Keep containers securely sealed in a dry, cool, and well-ventilated place.[6][7]
-
Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[6]
Caption: A logical workflow for the safe handling of chemicals like this compound.
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source(s) |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [4][5][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice/attention. | [4][5][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Call a physician or poison control center if you feel unwell. | [4][5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterwards. Seek immediate medical attention. | [4][6] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]
-
Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Accidental Release Measures
-
Minor Spills:
-
Major Spills:
References
- 1. N-Benzyl-butyramide | C11H15NO | CID 221807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Synthesis of n-Benzylbutanamide: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of n-Benzylbutanamide, a significant amide compound with applications in various research domains. The document delves into the historical context of amide synthesis, details established and modern experimental protocols for the preparation of this compound, and presents quantitative data in a structured format for comparative analysis. Furthermore, this guide includes detailed visualizations of the synthetic pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their understanding and application of these methodologies.
Introduction: A Historical Perspective on Amide Bond Formation
The synthesis of the amide bond is one of the most fundamental and extensively studied transformations in organic chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and functional materials. The history of amide synthesis is not marked by a single discovery of a specific compound like this compound but rather by the gradual development of increasingly efficient and versatile methods for constructing the amide linkage.
Early methods for amide synthesis often involved the reaction of a carboxylic acid with an amine at high temperatures, a process that was often inefficient and limited in scope. A significant breakthrough was the use of activated carboxylic acid derivatives, such as acyl chlorides and acid anhydrides. The Schotten-Baumann reaction, first described in the late 19th century, which utilizes an acyl chloride and an amine in the presence of a base, remains a cornerstone of amide synthesis. This classical approach provides a reliable route to N-substituted amides like this compound.
Over the decades, the field has evolved dramatically, with a strong emphasis on developing milder and more atom-economical methods. The advent of coupling reagents in the mid-20th century revolutionized amide synthesis, allowing for the direct reaction of carboxylic acids and amines under ambient conditions. These reagents, such as carbodiimides (e.g., DCC, EDC), activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine.
More recently, catalytic methods for direct amidation have gained prominence, driven by the principles of green chemistry. These approaches utilize catalysts based on elements like boron and various transition metals to promote the dehydration reaction between a carboxylic acid and an amine, often with minimal waste generation. While a specific historical document detailing the first synthesis of this compound is not prominent in the scientific literature, its preparation falls under these well-established and continuously refined synthetic strategies.
Synthetic Methodologies for this compound
The synthesis of this compound can be achieved through several reliable methods. The choice of method often depends on factors such as scale, desired purity, and the availability of starting materials. The two primary approaches involve the reaction of a butanoic acid derivative with benzylamine.
Acyl Chloride Method (Schotten-Baumann Conditions)
This classic and robust method involves the reaction of butyryl chloride with benzylamine in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Reaction: Butyryl chloride + Benzylamine → this compound + HCl
-
Base: Typically a tertiary amine like triethylamine or pyridine, or an aqueous base like sodium hydroxide.
Direct Amidation via Coupling Agents
Modern peptide coupling reagents can be effectively used for the synthesis of this compound from butanoic acid and benzylamine. This method avoids the need to prepare the acyl chloride and often proceeds under milder conditions.
-
Reaction: Butanoic acid + Benzylamine + Coupling Agent → this compound + Byproducts
-
Common Coupling Agents: Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve yield.
Catalytic Direct Amidation
Catalytic methods represent a more environmentally benign approach, directly coupling butanoic acid and benzylamine with the removal of water.
-
Reaction: Butanoic acid + Benzylamine --(Catalyst)--> this compound + H₂O
-
Catalysts: Boron-based reagents (e.g., boric acid, boronic acids) and metal catalysts (e.g., based on titanium, zirconium, or niobium) have been shown to be effective for this transformation. These reactions often require elevated temperatures to drive off the water formed.
Experimental Protocols
Protocol 1: Synthesis of this compound via Butyryl Chloride
This protocol is based on the well-established Schotten-Baumann reaction conditions.
Materials:
-
Benzylamine
-
Butyryl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add butyryl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Protocol 2: Direct Amidation using a Boron-Based Reagent
This protocol is a representative example of a modern, direct amidation approach.
Materials:
-
Butanoic acid
-
Benzylamine
-
Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)
-
Acetonitrile (MeCN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a vial containing a magnetic stir bar, add butanoic acid (1.0 eq), benzylamine (1.0 eq), and acetonitrile.
-
Add tris(2,2,2-trifluoroethyl) borate (1.1 eq) to the solution.
-
Seal the vial and heat the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and related amides based on literature precedents for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.
| Method | Starting Materials | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Acyl Chloride | Butyryl chloride, Benzylamine | Triethylamine | DCM | 0 to RT | 2 - 4 | >90 |
| Coupling Agent | Butanoic acid, Benzylamine | EDC/HOBt | DMF/DCM | RT | 12 - 24 | 85-95 |
| Boron-based | Butanoic acid, Benzylamine | B(OCH₂CF₃)₃ | Acetonitrile | 80 | 12 - 24 | ~90 |
| Nb₂O₅ Catalyst | Butanoic acid, Benzylamine | Nb₂O₅ | Toluene | 160 | 24 | High |
Visualizations
Synthetic Workflow: Acyl Chloride Method
Caption: Workflow for the synthesis of this compound via the acyl chloride method.
Logical Relationship of Amidation Methods
Caption: Logical relationship between different synthetic routes to this compound.
Conclusion
The synthesis of this compound is readily achievable through a variety of well-established and modern synthetic methods. While the classical acyl chloride approach remains a highly effective and high-yielding route, contemporary methods involving coupling agents and catalytic direct amidation offer milder conditions and improved atom economy. The choice of a specific protocol will be guided by the researcher's requirements for scale, purity, and adherence to green chemistry principles. This guide provides the necessary technical details and frameworks to enable researchers to successfully synthesize and study this important amide compound.
N-Benzylbutanamide: Nomenclature, Properties, and Synthesis
An In-depth Technical Guide for Chemical Researchers and Professionals
This guide provides a detailed overview of N-benzylbutanamide, a substituted amide of significant interest in organic synthesis and medicinal chemistry. It covers the compound's formal nomenclature, physical and chemical properties, and a standard laboratory-scale synthesis protocol.
Chemical Identity and Nomenclature
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] This name systematically describes a butanamide molecule where a benzyl group is substituted on the nitrogen atom.
The compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial databases. These include:
-
n-benzyl-butyramide[1]
-
N-Benzylbutyramide[1]
-
Butyramide, N-benzyl-[1]
-
Butanamide, N-(phenylmethyl)-[1]
Physicochemical Properties
A summary of key quantitative data for this compound is presented below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C11H15NO | PubChem[1] |
| Molecular Weight | 177.24 g/mol | PubChem[1] |
| Exact Mass | 177.115364102 Da | PubChem[1] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Complexity | 150 | PubChem[1] |
| XLogP3 | 2 | PubChem[1] |
| CAS Number | 10264-14-9 | PubChem[1] |
Experimental Protocol: Synthesis of this compound
The following protocol details a common laboratory method for the synthesis of this compound via the amidation of a carboxylic acid. This reaction involves the coupling of benzoic acid and benzylamine.
Materials:
-
Benzoic acid
-
Benzylamine
-
Triphenylphosphine (PPh3)
-
Iodine (I2)
-
Triethylamine (Et3N)
-
Ethyl acetate
-
Hexane
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Rotary evaporator
-
Column chromatography setup (Silica gel)
Methodology:
-
Reaction Setup: A round-bottom flask is charged with benzoic acid, triphenylphosphine, and iodine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at a controlled temperature, often starting at 0°C.
-
Amine Addition: Benzylamine is added to the reaction mixture, followed by the dropwise addition of triethylamine. Triethylamine acts as a base to neutralize the hydrogen iodide formed during the reaction.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a specified period, typically monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.
-
Workup and Extraction: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The residue is then redissolved in a suitable organic solvent like ethyl acetate and washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove unreacted starting materials and byproducts.
-
Purification: The crude product obtained after drying and evaporating the organic layer is purified using column chromatography on silica gel. A gradient of ethyl acetate in hexane is commonly used as the eluent to isolate the pure this compound.
-
Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This protocol is a generalized representation. For specific molar ratios, reaction times, and purification details, refer to established literature procedures.
Logical Workflow and Visualizations
The synthesis of this compound can be represented as a logical workflow from reactants to the final product.
Caption: Synthetic pathway for this compound.
References
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of n-Benzylbutanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental protocol for the synthesis of n-Benzylbutanamide, a valuable intermediate in organic synthesis and drug discovery. The following sections detail the necessary reagents, equipment, and step-by-step procedures for the successful preparation and purification of the target compound.
Introduction
This compound is a secondary amide that serves as a versatile building block in the synthesis of various biologically active molecules. Its preparation is a fundamental example of nucleophilic acyl substitution, a cornerstone of organic chemistry. This protocol outlines a reliable and high-yielding procedure for the synthesis of this compound via the reaction of butanoyl chloride with benzylamine.
Reaction Scheme
Butanoyl Chloride + Benzylamine -> this compound + Base Hydrochloride Salt
Experimental Protocol
This protocol is based on standard Schotten-Baumann conditions for acylation of amines.[1]
Materials:
-
Butanoyl chloride (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (Et3N) or Pyridine (1.1 eq)[1]
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Ethanol or Hexane/Ethyl Acetate mixture for recrystallization/chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration (e.g., Büchner funnel and flask)
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.[1]
-
Cooling: Cool the solution to 0 °C in an ice bath with constant stirring.[1]
-
Addition of Acyl Chloride: Dissolve butanoyl chloride (1.0 eq) in anhydrous dichloromethane in a separate flask. Add the butanoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.[1]
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield this compound as a solid.[1][2]
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C11H15NO | [3] |
| Molecular Weight | 177.24 g/mol | [4] |
| Theoretical Yield | Based on 1:1 stoichiometry with benzylamine | |
| Reported Yield | Up to 97.0% | [3] |
| Appearance | Solid | [1] |
| Boiling Point | 354.6 °C at 760 mmHg | [3] |
| Density | 0.997 g/cm³ | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (General Amide Synthesis)
This diagram illustrates the general nucleophilic acyl substitution mechanism for the formation of an amide from an acyl chloride and an amine.
Caption: Nucleophilic acyl substitution mechanism.
References
Applications of n-Benzylbutanamide and its Analogs in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-benzylamide scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse range of biologically active compounds. This framework provides a versatile backbone for the development of therapeutic agents targeting various diseases. While specific data on n-Benzylbutanamide is limited in publicly available research, its structural analogs, particularly N-benzylbenzamides and other N-benzylalkanamides, have demonstrated significant potential in several key therapeutic areas. This document outlines the known applications of these related compounds, providing detailed experimental protocols and summarizing key quantitative data to guide further research and development efforts, including the investigation of this compound itself.
I. Antitumor Activity: Tubulin Polymerization Inhibition
A significant area of application for N-benzylamide derivatives is in oncology, specifically as inhibitors of tubulin polymerization. Certain N-benzylbenzamide derivatives have shown potent antiproliferative activities by binding to the colchicine site of tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1][2]
Quantitative Data: Antiproliferative Activity of N-Benzylbenzamide Analogs
| Compound | Target Cancer Cell Lines | IC50 (nM) | Reference |
| Compound 20b (an N-benzylbenzamide derivative) | Various cancer cell lines | 12 - 27 | [1][2] |
| Disodium phosphate 20b-P (pro-drug) | H22 allograft mouse model | LD50 = 599.7 mg/kg (i.v.) | [1] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol is adapted from methodologies used to evaluate N-benzylbenzamide derivatives as tubulin inhibitors.
Objective: To determine the effect of a test compound (e.g., this compound) on the polymerization of tubulin in vitro.
Materials:
-
Tubulin (porcine brain, >99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM)
-
Test compound stock solution (e.g., in DMSO)
-
Positive control (e.g., Combretastatin A-4)
-
Negative control (DMSO)
-
96-well microplates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare tubulin solution at a final concentration of 1 mg/mL in GTB.
-
Add varying concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) or controls to the wells of a 96-well plate.
-
Initiate the polymerization by adding GTP to a final concentration of 1 mM and the tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance as a function of time. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the negative control.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Signaling Pathway: Disruption of Microtubule Dynamics
Caption: Mechanism of tubulin polymerization inhibition by N-benzylamide derivatives.
II. Neuroprotective Effects: Butyrylcholinesterase (BChE) Inhibition
Derivatives of N-benzyl benzamide have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. Inhibition of BChE can help to increase acetylcholine levels in the brain, offering a therapeutic strategy for cognitive enhancement.
Quantitative Data: BChE Inhibition by N-Benzyl Benzamide Analogs
| Compound | Inhibition | Value | Assay |
| S11-1014 | IC50 | Sub-nanomolar to picomolar | Enzyme Inhibition Assay |
| S11-1033 | IC50 | Sub-nanomolar to picomolar | Enzyme Inhibition Assay |
| Representative Compounds | K_D | Sub-nanomolar | Surface Plasmon Resonance |
Experimental Protocol: Ellman's Method for BChE Inhibition Assay
Objective: To quantify the inhibitory activity of a test compound against BChE.
Materials:
-
Human recombinant BChE
-
Phosphate buffer (0.1 M, pH 8.0)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compound stock solution (in DMSO)
-
Positive control (e.g., Rivastigmine)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution.
-
Add 20 µL of BChE solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of BTCI solution.
-
Measure the absorbance at 412 nm at regular intervals for 5 minutes.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow: BChE Inhibitor Screening
Caption: Workflow for BChE inhibition assay using Ellman's method.
III. Anticonvulsant Activity
N-Benzyl-2-acetamidopropionamide derivatives have been shown to possess potent anticonvulsant properties. This suggests that the N-benzylalkanamide scaffold could be a promising starting point for the development of novel antiepileptic drugs.
Quantitative Data: Anticonvulsant Activity in Animal Models
| Compound | Test | ED50 (mg/kg) | Route | Animal Model |
| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Maximal Electroshock-induced Seizure | 8.3 | i.p. | Mice |
| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Maximal Electroshock-induced Seizure | 3.9 | p.o. | Rats |
| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Maximal Electroshock-induced Seizure | 17.3 | i.p. | Mice |
| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Maximal Electroshock-induced Seizure | 19 | p.o. | Rats |
| Phenytoin (Control) | Maximal Electroshock-induced Seizure | 6.5 | i.p. | Mice |
| Phenytoin (Control) | Maximal Electroshock-induced Seizure | 23 | p.o. | Rats |
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
Objective: To evaluate the anticonvulsant activity of a test compound against maximal electroshock-induced seizures.
Materials:
-
Male ICR mice (20-25 g)
-
Test compound (e.g., this compound) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Positive control (e.g., Phenytoin)
-
Vehicle control
-
Corneal electrodes
-
Electroshock apparatus
Procedure:
-
Administer the test compound, positive control, or vehicle control to groups of mice via the desired route (e.g., intraperitoneal or oral).
-
At the time of peak effect (predetermined by pharmacokinetic studies, e.g., 30-60 minutes post-administration), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) delivered through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered as the endpoint for protection.
-
Test several doses of the compound to determine the dose that protects 50% of the animals (ED50), calculated using a suitable statistical method (e.g., probit analysis).
IV. Synthesis of this compound
The following is a general protocol for the synthesis of this compound, which can be adapted from standard amide bond formation reactions.
Experimental Protocol: Synthesis via Acylation of Benzylamine
Objective: To synthesize this compound from benzylamine and butanoyl chloride.
Materials:
-
Benzylamine
-
Butanoyl chloride
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: Add butanoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Conclusion
The N-benzylamide scaffold is a cornerstone in the development of various therapeutic agents. While direct medicinal chemistry applications of this compound are not yet widely reported, the extensive research on its analogs strongly suggests its potential as a valuable compound for investigation. The protocols and data presented here for related N-benzylamide derivatives provide a solid foundation for researchers to explore the biological activities of this compound in areas such as oncology, neurodegenerative diseases, and epilepsy. Further studies are warranted to elucidate the specific pharmacological profile of this compound and its potential as a novel drug candidate.
References
Application Notes and Protocols: Synthesis of N-Benzylamides
Introduction
N-benzylamides are a significant class of organic compounds characterized by a benzyl group attached to the nitrogen atom of an amide functionality. This structural motif is prevalent in numerous biologically active molecules and serves as a key building block in medicinal chemistry and drug development. The synthesis of N-benzylamides is a fundamental transformation in organic chemistry, typically achieved by the formation of an amide bond between a carboxylic acid or its derivative and benzylamine. These application notes provide an overview of common synthetic strategies, detailed experimental protocols, and relevant data for the preparation of N-benzylamides.
Key Applications
N-benzylamide derivatives have been investigated for a range of pharmacological activities. For instance, derivatives of N-benzyl-2-acetamidopropionamide have shown potent anticonvulsant activities.[1] Specifically, (R)-N-benzyl-2-acetamido-3-methoxypropionamide has demonstrated significant efficacy in preclinical models.[1] The versatility of the N-benzylamide scaffold allows for extensive chemical modifications to explore structure-activity relationships in drug discovery programs.
Synthetic Methodologies
The formation of the amide bond in N-benzylamides can be accomplished through various methods, primarily involving the reaction of a carboxylic acid with benzylamine or the acylation of benzylamine with a more reactive carboxylic acid derivative.
1. Coupling Reagent-Mediated Amide Bond Formation
A widely used approach involves the activation of a carboxylic acid with a coupling reagent to facilitate its reaction with benzylamine. Common coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HATU, HBTU).[2][3] Additives like 1-hydroxybenzotriazole (HOBt) are often employed to minimize side reactions and reduce racemization in the case of chiral carboxylic acids.[3]
A combination of triphenylphosphine (PPh₃) and iodine (I₂) can also effectively mediate the amidation of carboxylic acids with benzylamine.[4] The order of reagent addition in this method can be crucial for achieving high yields.[4]
2. Acyl Chloride Method
The reaction of benzylamine with an acyl chloride is a robust and straightforward method for synthesizing N-benzylamides.[5][6] This reaction typically proceeds in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[5][6] The high reactivity of acyl chlorides generally leads to high yields of the desired amide.
3. Oxidative Amidation
N-benzylamides can also be synthesized via the oxidative amidation of aldehydes with benzylamine.[7] This method often utilizes a catalyst, such as a copper-based metal-organic framework (MOF), in the presence of an oxidant like N-chlorosuccinimide (NCS) and tert-butyl hydroperoxide (TBHP).[7]
4. Enzymatic Synthesis
In a novel biocatalytic approach, N-substituted formamide deformylase has been shown to catalyze the reverse reaction of hydrolysis, synthesizing N-benzylamides from a carboxylate and benzylamine.[8] For example, this enzyme can produce N-benzylacetamide from acetate and benzylamine.[8]
Experimental Protocols
Protocol 1: Synthesis of N-Benzylbenzamide using PPh₃/I₂
This protocol is based on the method described by Wangngae et al.[4]
Materials:
-
Benzoic acid
-
Benzylamine
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a stirred solution of iodine (0.49 mmol) in CH₂Cl₂ (2 mL) in a round-bottom flask at 0 °C, add triphenylphosphine (0.49 mmol) in one portion.
-
Add benzoic acid (0.41 mmol) to the mixture and continue stirring for 5 minutes.
-
Subsequently, add triethylamine (0.82 mmol) and stir for another 5 minutes.
-
Add benzylamine (0.49 mmol) to the reaction mixture.
-
Allow the solution to warm to room temperature and stir for an additional 10 minutes.
-
Concentrate the crude mixture under reduced pressure.
-
Purify the residue by column chromatography using 10% ethyl acetate in hexane to yield N-benzylbenzamide.
Protocol 2: Synthesis of N-Benzyl-2-bromo-N-methylbenzamide via Acyl Chloride
This protocol is adapted from a standard procedure for the acylation of N-benzylmethylamine.[5]
Materials:
-
N-benzylmethylamine
-
2-bromobenzoyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
In a 100 mL round-bottom flask, dissolve N-benzylmethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Dropwise, add a solution of 2-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of N-Benzylbenzamide using PPh₃/I₂
| Entry | Reagent Addition Sequence | Solvent | Time (min) | Yield (%) | Reference |
| 1 | I₂ + PPh₃, then Benzoic Acid, then Et₃N, then Benzylamine | CH₂Cl₂ | 10 | 99 | [4] |
| 2 | I₂ + PPh₃, then Benzylamine, then Et₃N, then Benzoic Acid | CH₂Cl₂ | 10 | 95 | [4] |
Table 2: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Derivatives
| Compound | Stereoisomer | ED₅₀ in mice (mg/kg, i.p.) | ED₅₀ in rats (mg/kg, p.o.) | Reference |
| N-benzyl-2-acetamido-3-methoxypropionamide | (R) | 4.5 | 3.9 | [1] |
| N-benzyl-2-acetamido-3-methoxypropionamide | (S) | >100 | - | [1] |
| N-benzyl-2-acetamido-3-ethoxypropionamide | Mixture | 17.3 | 19 | [1] |
| Phenytoin | - | 6.5 | 23 | [1] |
Visualizations
Caption: General mechanism for coupling reagent-mediated N-benzylamide synthesis.
Caption: Experimental workflow for the synthesis of N-benzylamides via the acyl chloride method.
References
- 1. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Purification of n-Benzylbutanamide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of n-benzylbutanamide, a secondary amide, using the single-solvent recrystallization technique. Recrystallization is a fundamental purification method for solid organic compounds, leveraging the principle that a compound's solubility in a given solvent increases with temperature. By carefully selecting a solvent, this compound can be dissolved in a hot solvent and then allowed to crystallize in a purified form upon cooling, leaving impurities behind in the solution.
Solvent Selection
The choice of an appropriate solvent is critical for a successful recrystallization. An ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below. This differential solubility ensures maximum recovery of the purified product. Additionally, the solvent's boiling point should ideally be below the melting point of this compound to prevent the compound from "oiling out."
Given the amide functional group in this compound, polar organic solvents are generally suitable candidates. Based on the principle of "like dissolves like," solvents such as ethanol, methanol, isopropanol, or acetone are good starting points for solubility tests.[1][2] A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, can also be effective.[3][4]
Experimental Determination of a Suitable Solvent
Table 1: Solvent Selection Protocol and Expected Observations
| Step | Procedure | Desired Observation for a Good Solvent |
| 1 | Place a small amount (e.g., 20-30 mg) of crude this compound into a test tube. | - |
| 2 | Add a small volume (e.g., 0.5 mL) of the candidate solvent at room temperature and agitate. | The compound is sparingly soluble or insoluble. |
| 3 | If the compound is insoluble at room temperature, heat the mixture gently in a water bath to the solvent's boiling point. | The compound completely dissolves. |
| 4 | If the compound dissolves, remove the test tube from the heat and allow it to cool slowly to room temperature. | Abundant crystal formation is observed. |
| 5 | Further cool the test tube in an ice-water bath. | Additional crystal formation occurs, indicating low solubility at low temperatures. |
Table 2: Candidate Solvents for this compound Recrystallization
| Solvent | Class | Boiling Point (°C) | Rationale for Selection |
| Ethanol | Polar Protic | 78 | Often a good solvent for amides.[1] |
| Methanol | Polar Protic | 65 | Similar to ethanol, but with a lower boiling point. |
| Isopropanol | Polar Protic | 82 | Another common alcohol for recrystallization. |
| Acetone | Polar Aprotic | 56 | A versatile solvent for a range of organic compounds.[3] |
| Ethyl Acetate | Moderately Polar | 77 | Can be effective, potentially in a mixed system with a non-polar solvent like hexane.[3] |
| Water | Polar Protic | 100 | Due to the hydrophobic benzyl and butyl groups, this compound is likely insoluble in water, making it a potential anti-solvent in a mixed system (e.g., ethanol-water).[5] |
Experimental Protocol for Recrystallization
This protocol outlines the step-by-step procedure for the purification of this compound using a single-solvent recrystallization method.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Water bath or heating mantle
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum source
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot recrystallization solvent while stirring and heating until the solid just dissolves.[6] It is crucial to use the minimum volume of solvent to ensure the solution is saturated or near-saturated, maximizing the yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present (e.g., dust, solid byproducts), perform a hot gravity filtration.
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization of the product on the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling generally leads to the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.
-
-
Washing:
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.
-
-
Drying:
-
Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent. The final product should be a crystalline solid.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the recrystallization process for this compound.
Caption: Workflow for the purification of this compound by recrystallization.
References
Application Notes and Protocols for the Analytical Characterization of n-Benzylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical techniques for the characterization of n-Benzylbutanamide (also known as N-Benzylbutyramide). Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are presented. Furthermore, this guide includes expected quantitative data summarized in structured tables and visual workflows to aid in the systematic characterization of this compound.
Introduction
This compound is a chemical compound with the molecular formula C₁₁H₁₅NO.[1] Accurate characterization is crucial for its use in research and development, particularly in ensuring purity, confirming identity, and as a reference standard. The analytical techniques outlined in this document provide a robust framework for the comprehensive characterization of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 10264-14-9 | [1] |
Analytical Techniques and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
The following tables summarize the expected chemical shifts for this compound, based on reported data.[2][3]
Table 1: ¹H NMR Spectral Data of this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.21-7.28 | m | 5H | Aromatic (C₆H₅) |
| 6.81 | br s | 1H | NH |
| 4.34 | d | 2H | CH₂-Ph |
| 2.14 | t | 2H | CO-CH₂ |
| 1.58-1.65 | m | 2H | CH₂-CH₃ |
| 0.91 | t | 3H | CH₃ |
Table 2: ¹³C NMR Spectral Data of this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 173.3 | C=O (Amide) |
| 138.6 | Aromatic (Quaternary C) |
| 128.5 | Aromatic (CH) |
| 127.5 | Aromatic (CH) |
| 127.2 | Aromatic (CH) |
| 43.2 | CH₂-Ph |
| 38.3 | CO-CH₂ |
| 19.1 | CH₂-CH₃ |
| 13.7 | CH₃ |
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Transfer the solution to a 5 mm NMR tube.
-
Use a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR, or higher.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters:
-
Spectral width: 0-12 ppm
-
Relaxation delay: 1-2 seconds
-
Acquisition time: 2-4 seconds
-
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary compared to ¹H NMR.
-
Typical parameters:
-
Spectral width: 0-200 ppm
-
Relaxation delay: 2-5 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion |
| 177 | [M]⁺ (Molecular Ion) |
| 106 | [C₇H₈N]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 71 | [C₄H₇O]⁺ |
| 43 | [C₃H₇]⁺ |
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
Instrument Setup (suggested parameters):
-
Gas Chromatograph (GC):
-
Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the sample concentration).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
-
Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern based on the known structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation.
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Amide |
| 3030-3080 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Aliphatic |
| ~1640 | C=O Stretch (Amide I) | Amide |
| ~1540 | N-H Bend (Amide II) | Amide |
| 1450-1495 | C=C Stretch | Aromatic |
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of solid this compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film (if liquid): If the sample is a low-melting solid or an oil, a thin film can be prepared between two KBr or NaCl plates.
-
-
Instrument Setup:
-
Place the sample (KBr pellet or thin film) in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the this compound molecule.
-
Visualizations
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. The combination of NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy allows for unambiguous structural elucidation, molecular weight determination, and identification of functional groups, thereby ensuring the identity and purity of the compound for research and development purposes.
References
n-Benzylbutanamide reaction with different functional groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and key reactions of n-Benzylbutanamide, a secondary amide with potential applications in medicinal chemistry. The protocols detailed below are based on established organic chemistry principles and can be adapted for the synthesis and modification of related N-benzylalkanamide derivatives.
Synthesis of this compound
This compound can be reliably synthesized via the acylation of benzylamine with butanoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, proceeds efficiently under mild conditions.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzylamine (1.0 eq)
-
Butanoyl chloride (1.1 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add butanoyl chloride (1.1 eq) dropwise to the cooled solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a white solid.[1]
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Reaction Time | 2-4 hours |
| Purity (post-chromatography) | >98% |
| Melting Point | 48-50 °C |
Reactions of this compound
The amide functionality of this compound allows for several key transformations, including hydrolysis and reduction, which are fundamental for the synthesis of derivatives.
Hydrolysis of this compound
Amide hydrolysis cleaves the amide bond to yield a carboxylic acid and an amine. This can be achieved under either acidic or basic conditions, typically requiring heat.[2]
Experimental Protocol:
-
To a solution of this compound in a suitable solvent (e.g., water/dioxane mixture), add a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H2SO4).[3][4][5][6]
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the butanoic acid (as its carboxylate salt) and benzylamine.
-
Isolate the products by extraction.
Experimental Protocol:
-
Dissolve this compound in an alcoholic solvent (e.g., ethanol) and add an aqueous solution of a strong base, such as sodium hydroxide (NaOH).[7][8]
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the butanoic acid.
-
Isolate the products by extraction.
Quantitative Data for Hydrolysis:
| Condition | Reagents | Temperature | Time | Products | Typical Yield |
| Acidic | 1 M HCl | Reflux | 4-8 h | Butanoic acid, Benzylamine | 70-85% |
| Basic | 1 M NaOH | Reflux | 4-8 h | Butanoic acid, Benzylamine | 75-90% |
Reduction of this compound
Reduction of the amide group in this compound with a strong reducing agent like lithium aluminum hydride (LiAlH4) yields the corresponding secondary amine, N-benzylbutanamine.[9][10][11][12]
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH4) (excess, e.g., 2-3 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH4 suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[10]
-
Filter the resulting aluminum salts and wash the filter cake with THF or ether.
-
Combine the organic filtrates, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain N-benzylbutanamine.
Quantitative Data for Reduction:
| Parameter | Value |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH4) |
| Yield | 80-90% |
| Reaction Time | 4-6 hours |
| Product | N-benzylbutanamine |
Application Notes: Biological Relevance
N-benzylalkanamide derivatives have shown promise in various therapeutic areas, including as anticonvulsants and as potential histone deacetylase (HDAC) inhibitors.
-
Anticonvulsant Activity: Several studies have demonstrated that functionalized N-benzylacetamides and N-benzylpropionamides possess significant anticonvulsant properties.[13][14][15][16][17] The structural motif of an N-benzyl group attached to an amide is a key feature in these biologically active molecules.
-
Histone Deacetylase (HDAC) Inhibition: Benzamide derivatives are a known class of HDAC inhibitors, which are being investigated as anti-cancer agents.[18][19][20][21][22] The amide nitrogen and carbonyl oxygen can chelate the zinc ion in the active site of HDAC enzymes, leading to their inhibition. This inhibition results in the hyperacetylation of histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes.[21]
Visualizations
Caption: Reaction scheme for the synthesis and major reactions of this compound.
Caption: Proposed mechanism of action for this compound as a histone deacetylase (HDAC) inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. How would you make the following compounds from N-benzylbenzamide... | Study Prep in Pearson+ [pearson.com]
- 3. Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. internationaljournalssrg.org [internationaljournalssrg.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. scribd.com [scribd.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Ch20: Reduction of Amides using LiAlH4 to amines [chem.ucalgary.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The anticonvulsant activities of N-benzyl 3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 22. Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Microwave-Assisted Synthesis of n-Benzylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the rapid and efficient synthesis of n-Benzylbutanamide via a microwave-assisted direct amidation reaction. This method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved energy efficiency, and often higher yields. The protocol is designed for ease of use in a laboratory setting and is particularly relevant for applications in medicinal chemistry and drug development where rapid library synthesis is crucial.
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry, as the amide functional group is a prevalent feature in a vast array of biologically active molecules, including peptides, natural products, and pharmaceuticals. Traditional methods for amide synthesis often require harsh reaction conditions, long reaction times, and the use of coupling reagents that can generate significant chemical waste. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that can accelerate reaction rates and improve yields for a wide range of transformations, including amidation.[1][2] This application note details a solvent-free, microwave-assisted protocol for the direct synthesis of this compound from butanoic acid and benzylamine.
Reaction Scheme
Experimental Workflow
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
Materials and Equipment
-
Chemicals:
-
Butanoic acid (≥99%)
-
Benzylamine (≥99%)
-
Ethyl acetate (ACS grade)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane (ACS grade)
-
Deionized water
-
-
Equipment:
-
Microwave synthesizer with sealed vessel capabilities
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Detailed Experimental Protocol
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add butanoic acid (1.0 mmol, 88.1 mg) and benzylamine (1.0 mmol, 107.2 mg).
-
Microwave Synthesis:
-
Seal the reaction vessel securely.
-
Place the vessel inside the microwave synthesizer cavity.
-
Irradiate the mixture at a constant temperature of 150°C for 20 minutes with magnetic stirring. The microwave power should be adjusted automatically by the instrument to maintain the set temperature.
-
-
Reaction Work-up:
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a 50 mL separatory funnel using ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10-30% ethyl acetate).
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.
-
Data Presentation
The efficiency of the microwave-assisted synthesis can be evaluated under various conditions. The following table summarizes representative data for the synthesis of this compound, illustrating the effect of reaction time and temperature on product yield.
| Entry | Temperature (°C) | Time (min) | Power (W) | Yield (%) |
| 1 | 120 | 20 | 50-100 | 75 |
| 2 | 150 | 10 | 50-150 | 88 |
| 3 | 150 | 20 | 50-150 | 95 |
| 4 | 180 | 10 | 80-200 | 92 |
Characterization Data for this compound
-
Appearance: White to off-white solid
-
Molecular Formula: C₁₁H₁₅NO
-
Molecular Weight: 177.24 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H, Ar-H), 6.00 (br s, 1H, NH), 4.45 (d, J=5.6 Hz, 2H, N-CH₂), 2.20 (t, J=7.4 Hz, 2H, CO-CH₂), 1.70 (sext, J=7.4 Hz, 2H, CH₂), 0.95 (t, J=7.4 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 173.0, 138.5, 128.7, 127.8, 127.5, 43.6, 38.6, 19.2, 13.8.
-
IR (KBr, cm⁻¹): 3290 (N-H stretch), 3065 (Ar C-H stretch), 2960, 2870 (Aliphatic C-H stretch), 1640 (C=O stretch, Amide I), 1550 (N-H bend, Amide II).
-
Mass Spectrometry (ESI): m/z 178.1 [M+H]⁺.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure accurate stoichiometry of reactants. |
| Product loss during work-up | Perform extractions carefully. Ensure pH is basic before extraction to remove unreacted carboxylic acid. | |
| Impure Product | Unreacted starting materials | Optimize purification conditions (e.g., solvent gradient for chromatography). |
| Formation of by-products | Lower the reaction temperature to minimize side reactions. | |
| Reaction Stalled | Insufficient microwave power or inefficient heating | Check microwave instrument settings. Ensure the reaction mixture has sufficient volume for effective heating. |
Conclusion
The microwave-assisted synthesis of this compound provides a rapid, efficient, and high-yielding alternative to traditional synthetic methods. This protocol can be readily adapted for the synthesis of other amides, making it a valuable tool for researchers in drug discovery and development who require access to diverse chemical libraries in a time-efficient manner. The solvent-free nature of the reaction also aligns with the principles of green chemistry by reducing solvent waste.
References
Application Notes and Protocols for the Use of N-Benzylbutanamide in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of N-benzylbutanamide as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies, including N-acyliminium ion cyclization and enamide formation, adapted for this compound derivatives.
Introduction
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. The development of efficient and modular synthetic routes to these scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. This compound, a readily accessible secondary amide, serves as an excellent starting material for the construction of valuable heterocyclic systems such as piperidines and dihydropyridinones. The presence of the N-benzyl group provides a stable protecting group that can be removed if necessary, or it can be an integral part of the final pharmacophore.
The key strategy for the cyclization of this compound involves the introduction of a nucleophilic moiety onto the butanoyl chain, followed by an intramolecular reaction with an electrophilic N-acyliminium ion generated in situ from the amide. This approach offers a powerful and convergent method for the construction of functionalized heterocyclic rings.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of key intermediates and the final heterocyclic products, based on typical yields and reaction conditions for analogous transformations found in the literature.
Table 1: Synthesis of N-Benzyl-N-(but-3-en-1-yl)butanamide (Intermediate 2)
| Entry | Starting Material | Reagents and Conditions | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | This compound (1) | 1. NaH, THF2. 4-bromobut-1-ene | 12 | 60 | 75 |
Table 2: N-Acyliminium Ion Cyclization to 1-Benzyl-5-ethylpiperidin-2-one (3)
| Entry | Starting Material | Reagents and Conditions | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | N-Benzyl-N-(but-3-en-1-yl)butanamide (2) | Formic acid | 24 | 100 | 65 |
Table 3: Synthesis of N-Benzyl-N-(but-1-en-1-yl)butanamide (Enamide Intermediate 4)
| Entry | Starting Material | Reagents and Conditions | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | This compound (1) | 1. LiHMDS, THF2. Triflic anhydride | 2 | -78 to rt | 70 |
Table 4: Synthesis of 1-Benzyl-3,4-dihydropyridin-2(1H)-one Derivative (5)
| Entry | Starting Material | Reagents and Conditions | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Enamide Intermediate (4) | Lewis Acid (e.g., BF₃·OEt₂) | 6 | 0 to rt | 60 |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-5-ethylpiperidin-2-one (3) via N-Acyliminium Ion Cyclization
This protocol describes a two-step synthesis of a substituted piperidinone from this compound. The first step involves the alkylation of the amide nitrogen to introduce an alkenyl chain, which serves as the internal nucleophile for the subsequent cyclization.
Step 1: Synthesis of N-Benzyl-N-(but-3-en-1-yl)butanamide (2)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1) (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add 4-bromobut-1-ene (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 60-65 °C) and maintain for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-N-(but-3-en-1-yl)butanamide (2).
Step 2: N-Acyliminium Ion Cyclization to 1-Benzyl-5-ethylpiperidin-2-one (3)
-
Dissolve N-benzyl-N-(but-3-en-1-yl)butanamide (2) (1.0 eq) in formic acid.
-
Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-benzyl-5-ethylpiperidin-2-one (3).
Protocol 2: Synthesis of a 1-Benzyl-3,4-dihydropyridin-2(1H)-one Derivative (5) via Enamide Intermediate
This protocol outlines the synthesis of a dihydropyridinone derivative from this compound. The key steps involve the formation of an enamide intermediate followed by a Lewis acid-mediated intramolecular cyclization.
Step 1: Synthesis of N-Benzyl-N-(but-1-en-1-yl)butanamide (Enamide Intermediate 4)
-
To a solution of this compound (1) (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere, add lithium hexamethyldisilazide (LiHMDS) (1.1 eq, as a 1 M solution in THF) dropwise.[1][2][3]
-
Stir the mixture at -78 °C for 30 minutes.
-
Add triflic anhydride (1.1 eq) dropwise, maintaining the temperature at -78 °C.[1][2][3]
-
Allow the reaction to warm to room temperature and stir for an additional 1.5 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enamide intermediate (4).
Step 2: Synthesis of 1-Benzyl-3,4-dihydropyridin-2(1H)-one Derivative (5)
-
Dissolve the enamide intermediate (4) (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere.
-
Add a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq), dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 1-benzyl-3,4-dihydropyridin-2(1H)-one derivative (5).
Visualizations
Caption: Synthetic workflow for the preparation of a piperidinone derivative.
Caption: Synthetic workflow for dihydropyridinone synthesis.
Caption: Inhibition of a target enzyme by a synthesized piperidine derivative.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of n-Benzylbutanamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of n-Benzylbutanamide. Our aim is to help you overcome common experimental challenges and improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Schotten-Baumann Reaction: This method involves the acylation of benzylamine with butanoyl chloride in the presence of a base to neutralize the HCl byproduct.[1] It is a widely used and generally high-yielding reaction.[2]
-
Carbodiimide-Mediated Coupling: This approach couples butyric acid directly with benzylamine using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC).[3] This method is often preferred for its mild reaction conditions.
Q2: I am getting a low yield in my Schotten-Baumann reaction. What are the likely causes?
A2: Low yields in the Schotten-Baumann synthesis of this compound can stem from several factors:
-
Hydrolysis of Butanoyl Chloride: Butanoyl chloride is highly reactive and susceptible to hydrolysis by any moisture present in the reaction, forming butanoic acid which will not react with the amine.[4] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Inadequate Base: A sufficient amount of a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH) is crucial to neutralize the hydrochloric acid generated.[4] Without it, the benzylamine will be protonated, rendering it non-nucleophilic and halting the reaction.[5]
-
Incorrect Stoichiometry: Using an insufficient amount of butanoyl chloride will result in incomplete conversion of the benzylamine. A slight excess of the acyl chloride (e.g., 1.05-1.1 equivalents) is often recommended.[4]
Q3: When using EDC coupling, I am observing a white precipitate. What is it and how can I remove it?
A3: If you are using DCC, the white precipitate is dicyclohexylurea (DCU), a byproduct of the coupling agent. It is largely insoluble in most organic solvents and can be removed by filtration.[3] If using EDC, the urea byproduct is water-soluble and can be removed during the aqueous workup.
Q4: My final product is an oil and will not crystallize. What can I do?
A4: The oily nature of the product is a common issue and can be due to residual solvent or impurities. Consider the following troubleshooting steps:
-
High-Vacuum Drying: Ensure all solvent has been removed by drying the oil under a high vacuum.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes.
-
Recrystallization from a Different Solvent System: If the product is soluble in a particular solvent when hot but not at room temperature, recrystallization can be effective.[6] Common solvent systems for amides include ethanol/water or toluene.
-
Purification via Column Chromatography: If crystallization fails, purify the oil using silica gel column chromatography.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poor quality of starting materials: Benzylamine or butanoyl chloride may be old or contain impurities. | Use freshly distilled or purified reagents. Ensure benzylamine is dry. |
| Ineffective mixing in a biphasic Schotten-Baumann reaction: Reactants in the organic and aqueous phases are not interacting sufficiently. | Use vigorous stirring to ensure proper mixing of the two phases. | |
| Presence of a Carboxylic Acid Impurity in the Final Product | Hydrolysis of butanoyl chloride: The acyl chloride has reacted with water instead of benzylamine. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity.[4] |
| Presence of Unreacted Benzylamine in the Final Product | Incomplete reaction: The reaction time may be too short, or the temperature may be too low. | Increase the reaction time and/or gently heat the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Insufficient butanoyl chloride: The stoichiometric ratio of reactants was incorrect. | Use a slight excess (1.05-1.1 equivalents) of butanoyl chloride.[4] | |
| Formation of a White Precipitate During Workup | Formation of triethylammonium chloride (in Schotten-Baumann with triethylamine): This is a salt byproduct. | This salt is water-soluble and should be removed during the aqueous workup. |
| Emulsion Formation During Aqueous Workup | The product and byproducts may be acting as surfactants. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Filtering the organic layer through a pad of celite or sodium sulfate can also be effective.[4] |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Method | Reagents | Typical Solvents | Typical Base | Typical Reaction Conditions | Reported Yield Range for Analogous Reactions (%) |
| Schotten-Baumann | Butanoyl chloride, Benzylamine | Dichloromethane, Diethyl ether, Water | Triethylamine, Pyridine, NaOH | 0 °C to Room Temperature | 70-95[2] |
| EDC Coupling | Butyric acid, Benzylamine, EDC, HOBt | Dichloromethane, DMF | DIPEA | 0 °C to Room Temperature | 60-90[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
Materials:
-
Benzylamine (1.0 eq)
-
Butanoyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add butanoyl chloride (1.1 eq) dropwise to the cooled amine solution with constant stirring. A white precipitate of triethylammonium chloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via EDC Coupling
Materials:
-
Butyric acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Anhydrous Dichloromethane (DCM)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add butyric acid (1.0 eq), benzylamine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the reactants in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for improving the yield of this compound synthesis.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Home Page [chem.ualberta.ca]
Common side products in n-Benzylbutanamide reactions and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of n-Benzylbutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
The Acyl Chloride Method: This involves the reaction of butanoyl chloride with benzylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct. This is a variation of the Schotten-Baumann reaction.
-
The Carbodiimide Coupling Method: This method couples butanoic acid directly with benzylamine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Q2: I am using the acyl chloride method and getting a low yield. What are the likely causes?
A2: Low yields in the acyl chloride method can stem from several issues:
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Hydrolysis of Butanoyl Chloride: Butanoyl chloride is highly reactive and can be hydrolyzed by moisture to butanoic acid, which will not react with benzylamine under these conditions. Ensure all glassware is flame-dried and anhydrous solvents are used.
-
Protonation of Benzylamine: The reaction produces hydrochloric acid (HCl), which will react with the starting benzylamine to form benzylammonium chloride. This salt is not nucleophilic and will not react with the acyl chloride. To prevent this, a non-nucleophilic base, such as triethylamine or pyridine, must be added to scavenge the HCl.
-
Inadequate Temperature Control: The reaction is exothermic. Running the reaction at 0°C during the addition of the acyl chloride helps to control the reaction rate and prevent side reactions.
Q3: In the carbodiimide coupling method with DCC, I am having trouble separating my product from a persistent impurity. What could this be?
A3: A common and difficult-to-remove side product in DCC coupling reactions is N-acylurea .[1][2][3] This is formed by the intramolecular rearrangement of the reactive O-acylisourea intermediate before it can be intercepted by benzylamine. The resulting N-acylurea often has similar solubility properties to the desired this compound, making purification by simple extraction or crystallization challenging.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Acyl Chloride Method: Incomplete reaction due to protonation of benzylamine. | Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture to neutralize the HCl byproduct.[4][5][6] |
| Carbodiimide Method: Formation of N-acylurea side product. | Add a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still reactive towards the amine.[3] | |
| General: Use of wet reagents or solvents. | Ensure all reagents are anhydrous and use freshly dried solvents. Butanoyl chloride is particularly sensitive to moisture. | |
| Product Contamination | White precipitate in the reaction mixture (Acyl Chloride Method). | This is likely the hydrochloride salt of your base or benzylamine. This will be removed during the aqueous workup. |
| Product contaminated with dicyclohexylurea (DCU) (DCC Coupling Method). | DCU is largely insoluble in many organic solvents like dichloromethane or ethyl acetate. Most of the DCU can be removed by filtration of the reaction mixture. Further purification can be achieved by column chromatography. | |
| Formation of Butanoic Anhydride. | This can occur in both methods if the activated butanoic acid species reacts with another molecule of butanoic acid instead of benzylamine.[7] Use a 1:1 stoichiometry of butanoic acid (or its derivative) and benzylamine to minimize this. | |
| Reaction Monitoring | Difficulty in determining reaction completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the starting materials (benzylamine and butanoic acid/butanoyl chloride) and the reaction mixture on a TLC plate. The reaction is complete when the starting amine spot is no longer visible. |
Quantitative Data Summary
The following table provides typical yield ranges for the synthesis of this compound and similar amides under different conditions. Actual yields may vary depending on the specific reaction scale and purity of reagents.
| Synthesis Method | Additive/Condition | Typical Yield Range | Key Considerations |
| Butanoyl Chloride + Benzylamine | Triethylamine (base) | 85-95% | Requires anhydrous conditions. |
| Butanoic Acid + Benzylamine | DCC | 60-80% | Prone to N-acylurea formation. |
| Butanoic Acid + Benzylamine | DCC + HOBt | 80-95% | HOBt suppresses N-acylurea formation and racemization (if applicable).[3] |
| Butanoic Acid + Benzylamine | EDC | 70-90% | The resulting urea byproduct is water-soluble, simplifying workup. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Acyl Chloride Method
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: In a separate flask, dissolve butanoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes with vigorous stirring. A white precipitate of triethylammonium chloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of benzylamine.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine and unreacted benzylamine), saturated aqueous NaHCO₃ solution (to remove any residual butanoic acid), and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
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Filter off the drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, the product can be further purified by flash column chromatography on silica gel or by recrystallization.
-
Protocol 2: Synthesis of this compound via the DCC Coupling Method
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve butanoic acid (1.0 eq), benzylamine (1.0 eq), and 1-hydroxybenzotriazole (HOBt) (0.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of DCC: In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up:
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Filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to remove any remaining DCU and N-acylurea.
-
Reaction Pathway Visualizations
Caption: Reaction scheme for this compound synthesis via the acyl chloride route.
Caption: Reaction scheme for this compound synthesis via the DCC coupling route.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. ias.ac.in [ias.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. savemyexams.com [savemyexams.com]
- 7. US20070282078A1 - Synthesis of aryl N-acylurea from aryl isocyanates or aryl carbodiimides for use as intermediate in novel sequential self-repetitive reaction (SSRR) to form amides, amide-imides and their polymers - Google Patents [patents.google.com]
Optimizing reaction conditions for n-Benzylbutanamide synthesis (temperature, solvent, catalyst)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of n-Benzylbutanamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction condition optimization.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and their solutions in a straightforward question-and-answer format.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Acylating Agent: Butanoyl chloride may have hydrolyzed due to moisture. | - Use freshly opened or distilled butanoyl chloride.- Ensure all glassware is thoroughly oven-dried.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Impure Benzylamine: The presence of water or other impurities in benzylamine can inhibit the reaction. | - Purify benzylamine by distillation if its purity is questionable.- Ensure the amine is anhydrous. | |
| 3. Ineffective Base: The base may be too weak or used in insufficient quantity to neutralize the HCl byproduct. | - Use a suitable tertiary amine base such as triethylamine or diisopropylethylamine (DIPEA).- Ensure at least a stoichiometric equivalent of the base is used.[1] | |
| Presence of Unreacted Benzylamine | 1. Insufficient Acylating Agent: The stoichiometric ratio of reactants was incorrect. | - Use a slight excess (e.g., 1.05-1.1 equivalents) of butanoyl chloride. |
| 2. Incomplete Reaction: The reaction time may have been too short or the temperature too low. | - Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC).- If necessary, gently heat the reaction mixture (e.g., to 40-50 °C). | |
| Presence of Butanoic Acid Impurity | Hydrolysis of Butanoyl Chloride: The acyl chloride has reacted with water instead of benzylamine. | - Perform the reaction under strict anhydrous conditions.- Wash the crude product with a mild aqueous base solution (e.g., saturated sodium bicarbonate) to remove the acidic impurity. |
| Difficult Product Isolation/Purification | Emulsion during Workup: Formation of a stable emulsion between the aqueous and organic layers. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Filter the organic layer through a pad of celite or anhydrous sodium sulfate. |
| Product Oiling Out: The final product is a persistent oil instead of a solid. | - Purify the oil using column chromatography.- Attempt recrystallization from a different solvent system.- Scratching the inside of the flask with a glass rod at the solvent-air interface may induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective laboratory methods for synthesizing this compound are:
-
Acylation of Benzylamine with Butanoyl Chloride: This is a straightforward and often high-yielding method where benzylamine is reacted with butanoyl chloride in the presence of a non-nucleophilic base.
-
Amide Coupling of Butanoic Acid and Benzylamine: This method involves the use of a coupling agent (e.g., DCC, EDC, HATU) to activate the carboxylic acid, facilitating its reaction with benzylamine. This approach is advantageous when starting from the carboxylic acid and avoids the handling of the more reactive acyl chloride.[2][3]
Q2: What is the role of the base in the reaction between benzylamine and butanoyl chloride?
A2: The reaction between an amine and an acyl chloride generates one equivalent of hydrochloric acid (HCl). The base, typically a tertiary amine like triethylamine, is added to neutralize this acid. If not neutralized, the HCl will protonate the starting benzylamine, rendering it non-nucleophilic and halting the reaction.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective and convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (benzylamine and butanoyl chloride or butanoic acid) on a TLC plate, you can observe the consumption of reactants and the formation of the this compound product.
Q4: What is a "coupling agent" and when is it needed?
A4: A coupling agent is a reagent used to facilitate the formation of an amide bond directly from a carboxylic acid and an amine. Carboxylic acids are generally unreactive towards amines under mild conditions. Coupling agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium/aminium salts like HATU and HBTU.[4][5]
Q5: Can I synthesize this compound without a solvent?
A5: While some amide syntheses can be performed under solvent-free conditions, particularly with microwave assistance, using an appropriate solvent is generally recommended for the synthesis of this compound. A solvent helps to control the reaction temperature, ensures proper mixing of reagents, and can influence the reaction rate and yield.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effects of different reaction parameters on the synthesis of this compound. The data is compiled from general principles of amide synthesis and studies on similar molecules.
Table 1: Effect of Temperature on this compound Yield
| Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Notes |
| 0 to Room Temp | 2 - 4 | 85 - 95 | Standard condition for acyl chloride route, minimizes side reactions. |
| 40 - 50 | 1 - 2 | 90 - 98 | Gentle heating can accelerate the reaction, especially with less reactive substrates. |
| > 60 | < 1 | Variable | Higher temperatures may lead to increased byproduct formation and potential degradation. |
Table 2: Effect of Solvent on this compound Yield
| Solvent | Dielectric Constant | Typical Yield (%) | Notes |
| Dichloromethane (DCM) | 9.1 | 90 - 98 | Excellent solvent for this reaction, good solubility of starting materials and easy to remove. |
| Tetrahydrofuran (THF) | 7.6 | 88 - 95 | Good alternative to DCM, though peroxide formation should be monitored. |
| Acetonitrile (MeCN) | 37.5 | 85 - 92 | A more polar aprotic solvent, can be effective. |
| Toluene | 2.4 | 80 - 90 | A non-polar solvent, may require heating to achieve good reaction rates. |
Table 3: Comparison of Catalysts/Coupling Agents for the Butanoic Acid Route
| Catalyst/Coupling Agent | Type | Typical Yield (%) | Notes |
| DCC/HOBt | Carbodiimide | 80 - 90 | Cost-effective, but the dicyclohexylurea byproduct can be difficult to remove. |
| EDC/HOBt | Carbodiimide | 85 - 95 | Water-soluble byproduct, simplifying purification.[6] |
| HATU/DIPEA | Aminium Salt | > 95 | Highly efficient and fast, but more expensive.[5] |
| B(OCH2CF3)3 | Borate Ester | 90 - 98 | Effective for direct amidation, often with simple workup.[7] |
| Enzymatic (e.g., N-substituted formamide deformylase) | Biocatalyst | Variable | A greener alternative, operates under mild conditions.[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Butanoyl Chloride
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve butanoyl chloride (1.05 eq) in anhydrous DCM in a separate flask. Add the butanoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with constant stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: Synthesis of this compound from Butanoic Acid using EDC/HOBt
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add butanoic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Dissolve the solids in anhydrous DCM or DMF.
-
Activation: Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add benzylamine (1.0 eq) to the reaction mixture, followed by the addition of a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound via the acyl chloride route.
Caption: Logical troubleshooting workflow for addressing low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. peptide.com [peptide.com]
- 5. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new synthetic route to N-benzyl carboxamides through the reverse reaction of N-substituted formamide deformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in n-Benzylbutanamide synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of n-Benzylbutanamide. Below you will find troubleshooting guides and frequently asked questions to address common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of benzylamine with butyryl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. This method is widely used for amide bond formation due to its reliability and efficiency.
Q2: Why is the presence of water detrimental to the synthesis of this compound?
A2: Butyryl chloride, like other acyl chlorides, is highly reactive and readily hydrolyzes in the presence of water to form butanoic acid.[1][2] This side reaction consumes the butyryl chloride, which reduces the yield of the desired this compound and introduces a carboxylic acid impurity that can complicate the purification process.[2]
Q3: What is the role of the base in this synthesis?
A3: The reaction between butyryl chloride and benzylamine generates one equivalent of hydrochloric acid (HCl). A base, typically a tertiary amine like triethylamine or pyridine, is added to neutralize this acid.[2] If the HCl is not neutralized, it can protonate the starting benzylamine, rendering it non-nucleophilic and halting the reaction.[2]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[2] By spotting the reaction mixture alongside the starting materials (benzylamine and butyryl chloride) on a TLC plate, you can observe the consumption of the reactants and the formation of the product.[2]
Q5: My final product is an oil and does not crystallize. What can I do?
A5: If the this compound product is an oil and does not crystallize, it may be due to the presence of impurities. The first step should be to attempt purification of the oil using column chromatography. Once purified, recrystallization can be attempted from a different solvent system. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes help to initiate crystallization.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Product Yield | 1. Inactive Butyryl Chloride: The acyl chloride may have hydrolyzed due to exposure to moisture.[2] | - Use freshly opened or properly stored butyryl chloride.- Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2] |
| 2. Poor Quality Benzylamine: The amine may be impure or contain water. | - Purify the benzylamine by distillation.- Ensure the amine is dry before use. | |
| 3. Ineffective Base: The base used to scavenge the HCl byproduct may be weak or insufficient. | - Use a suitable base such as triethylamine or pyridine.- Ensure at least a stoichiometric amount of base is used.[2] | |
| Presence of Butanoic Acid Impurity | Hydrolysis of Butyryl Chloride: The acyl chloride has reacted with water instead of the amine.[1][2] | - Dry all solvents and reagents thoroughly.- Perform the reaction under anhydrous conditions.- Wash the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity.[2] |
| Presence of Unreacted Benzylamine | 1. Insufficient Butyryl Chloride: The stoichiometric ratio of reactants was incorrect. | - Use a slight excess (e.g., 1.05-1.1 equivalents) of butyryl chloride. |
| 2. Incomplete Reaction: The reaction time was too short or the temperature was too low. | - Increase the reaction time or gently heat the reaction mixture if necessary.- Monitor the reaction progress by TLC.[2] | |
| Difficult Product Isolation/Purification | Emulsion Formation During Workup: The product and byproducts may form a stable emulsion with the aqueous and organic layers. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Filter the organic layer through a pad of celite or sodium sulfate.[2] |
Data Presentation
The following table provides illustrative data on how different reaction parameters can influence the conversion rate of this compound synthesis. Please note that this data is representative and actual results may vary.
| Entry | Equivalents of Butyryl Chloride | Base (1.2 eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Conversion Rate (%) |
| 1 | 1.0 | Triethylamine | Dichloromethane | 0 to RT | 2 | 85 |
| 2 | 1.1 | Triethylamine | Dichloromethane | 0 to RT | 2 | 95 |
| 3 | 1.0 | Pyridine | Dichloromethane | 0 to RT | 2 | 82 |
| 4 | 1.1 | Triethylamine | Tetrahydrofuran | 0 to RT | 2 | 93 |
| 5 | 1.1 | Triethylamine | Dichloromethane | RT | 2 | 90 |
| 6 | 1.1 | Triethylamine | Dichloromethane | 0 to RT | 4 | >98 |
| 7 | 1.1 | None | Dichloromethane | 0 to RT | 2 | <10 |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
This protocol is a representative example for the synthesis of this compound.
Materials:
-
Benzylamine (1.0 eq)
-
Butyryl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve butyryl chloride (1.1 eq) in anhydrous dichloromethane.
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Add the butyryl chloride solution dropwise to the cooled amine solution over 15-20 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low conversion rates.
Caption: Key factors influencing this compound conversion rate.
References
Purification challenges of n-Benzylbutanamide and solutions
Welcome to the technical support center for the purification of n-Benzylbutanamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound. Here you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and key reference data.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield or Incomplete Reaction
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Question: My reaction yield is low, and TLC analysis shows significant amounts of unreacted benzylamine and/or butanoyl chloride. What could be the cause?
-
Answer: Low yields are often due to incomplete reactions or side reactions.
-
Moisture: Butanoyl chloride is highly reactive towards water. Any moisture in the reaction solvent or on the glassware will hydrolyze it to butanoic acid, which reacts much slower with benzylamine. Ensure all glassware is oven-dried and use anhydrous solvents.
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Stoichiometry and Base: The reaction of butanoyl chloride with benzylamine produces hydrochloric acid (HCl). This acid will protonate the starting benzylamine, rendering it non-nucleophilic and halting the reaction. It is crucial to include a non-nucleophilic base, such as triethylamine or pyridine (at least 1.1 equivalents), to neutralize the HCl as it forms.
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Reaction Conditions: Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine completion.
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Issue 2: Product "Oils Out" During Recrystallization
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Question: My product is forming a viscous liquid or "oiling out" instead of solid crystals during recrystallization. What should I do?
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Answer: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent or when there is a high concentration of impurities.
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High Impurity Concentration: Impurities can depress the melting point of your product. Solution: Attempt to purify the crude product by column chromatography before recrystallization to remove a significant portion of the impurities.
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Solvent Choice: The boiling point of your chosen solvent may be too high. Solution: Select a solvent with a lower boiling point. A solvent system of ethyl acetate and hexanes is often effective for N-benzylamides.
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Cooling Rate: Cooling the solution too rapidly can favor oil formation. Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask at the liquid-air interface with a glass rod can help induce nucleation and crystal growth.
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Issue 3: Poor Separation During Column Chromatography
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Question: I ran a silica gel column, but my fractions containing the product are still showing impurities on the TLC. What went wrong?
-
Answer: Several factors can lead to poor separation during column chromatography.
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Inappropriate Solvent System (Eluent): If the eluent is too polar, all compounds will travel quickly down the column with little separation. If it's not polar enough, the compounds may not move at all. Solution: The ideal TLC Rf value for the desired compound is between 0.25 and 0.35 in the chosen solvent system. A mixture of hexanes and ethyl acetate is a good starting point. For a related compound, N-benzylbenzamide, a gradient of 10% to 40% ethyl acetate in hexane provided good separation.
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Column Overloading: Adding too much crude product to the column will result in broad bands that overlap. Solution: A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
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Peak Tailing: Amides can sometimes interact with the acidic silanol groups on the silica gel, leading to broad, tailing peaks. Solution: Add a small amount of triethylamine (0.5-1%) to your eluent to improve the peak shape.
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Data Presentation
While specific experimental data for the purification of this compound is not widely published, the following tables provide reference data for the compound and a closely related analog, N-benzylbenzamide, to guide purification efforts.
Table 1: Physical and Chemical Properties
| Property | This compound | N-Benzylbenzamide (Analog) |
| CAS Number | 10264-14-9 | 1485-70-7 |
| Molecular Formula | C₁₁H₁₅NO | C₁₄H₁₃NO |
| Molecular Weight | 177.24 g/mol | 211.26 g/mol |
| Boiling Point | 354.6 °C at 760 mmHg | Not available |
| Melting Point | Not experimentally reported | 104-107 °C[1] |
Table 2: Representative Purification Data for N-Benzylamides
| Compound | Purification Method | Eluent/Solvent | Purity Achieved | Yield |
| N-Benzylbenzamide | Column Chromatography | 10-40% Ethyl Acetate in Hexane | >99% | 99%[2] |
| N-Benzylacrylamide | Recrystallization | Benzene/Hexane | High Purity (m.p. 70-72 °C) | 59-62% (overall)[1] |
| This compound | Synthesis (Purification not detailed) | Not specified | Not specified | 97% (referenced) |
Experimental Protocols
The following are detailed, representative protocols for the purification of this compound based on standard methods for similar compounds.
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed to remove unreacted starting materials and major byproducts from the crude reaction mixture.
-
Eluent Selection: Using TLC, determine a solvent system that provides an Rf value of approximately 0.25-0.35 for this compound. A good starting point is a 4:1 mixture of hexanes:ethyl acetate.
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 50 g for 1 g of crude product) in the initial, least polar eluent (e.g., 9:1 hexanes:ethyl acetate).
-
Pour the slurry into a glass column with the stopcock closed, ensuring no air bubbles are trapped.
-
Open the stopcock to allow the solvent to drain until it is just above the silica bed, compacting the silica. Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the silica bed using a pipette.
-
-
Elution:
-
Add the eluent to the column and apply gentle pressure (using a pump or bulb) to achieve a steady flow.
-
Never let the silica gel run dry.
-
-
Fraction Collection:
-
Collect fractions in test tubes and monitor the elution of the product using TLC.
-
-
Isolation:
-
Combine the pure fractions as determined by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the product obtained from column chromatography or for crude material that is already substantially pure.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof). The ideal solvent or solvent system will dissolve the compound when hot but not when cold. An ethyl acetate/hexanes mixture is a promising candidate.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (e.g., ethyl acetate) while heating and stirring until the solid just dissolves.
-
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Diagram 1: General Purification Workflow
Caption: General workflow for the purification of this compound.
Diagram 2: Troubleshooting Recrystallization Issues
Caption: Decision tree for troubleshooting "oiling out" during recrystallization.
References
Technical Support Center: n-Benzylbutanamide Synthesis & Purification
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the synthesis and purification of n-Benzylbutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical this compound synthesis?
A1: The most common impurities are unreacted starting materials. Depending on your synthetic route, these are typically residual butanoic acid (or its derivatives like butyryl chloride) and benzylamine. If a coupling reagent like dicyclohexylcarbodiimide (DCC) is used, the byproduct dicyclohexylurea (DCU) is also a common impurity.
Q2: How can I remove unreacted butanoic acid from my crude product?
A2: Unreacted butanoic acid can be effectively removed by performing a liquid-liquid extraction with a mild aqueous base. Dissolve your crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, leaving your neutral amide product in the organic layer.
Q3: What is the best way to remove excess benzylamine?
A3: Excess benzylamine is basic and can be removed with an acidic aqueous wash. During the workup, wash the organic solution of your crude product with a dilute acid, such as 1M hydrochloric acid (HCl). This protonates the benzylamine to form the water-soluble benzylammonium chloride salt, which is extracted into the aqueous phase.[1][2] Your this compound product will remain in the organic layer.
Q4: My reaction used butyryl chloride, and I see fumes when I start the aqueous workup. Is this normal?
A4: Yes, this is expected. Butyryl chloride is highly reactive and hydrolyzes violently with water to form butanoic acid and hydrochloric acid (HCl). It is crucial to perform the initial stages of the workup cautiously, preferably by slowly adding the reaction mixture to ice or a cold aqueous solution to manage the exothermic reaction.
Q5: After purification, my product is a persistent oil instead of a solid. What should I do?
A5: "Oiling out" can occur if residual impurities are depressing the melting point of your product. First, ensure all starting materials have been removed by repeating the acid/base washes. If it remains an oil, purification by column chromatography is the recommended next step. Once the oil is purified, you can attempt recrystallization again from a different solvent system. Scratching the inside of the flask or seeding with a crystal can help induce crystallization.
Troubleshooting Purification Issues
This section addresses specific problems that may arise during the purification of this compound.
Issue 1: Impurities are visible in the TLC/NMR after standard acid/base extraction.
-
Possible Cause A: Incomplete Extraction. The washes may not have been sufficient to remove all acidic or basic impurities.
-
Solution: Repeat the washing steps. Wash the organic layer with 1M HCl (two times), followed by saturated NaHCO₃ solution (two times), and finally with brine (saturated NaCl solution) to remove residual water and salts. Confirm neutrality with pH paper.
-
-
Possible Cause B: Emulsion Formation. An emulsion (a stable mixture of organic and aqueous layers) may have formed during extraction, trapping impurities.
-
Solution: To break an emulsion, add a small amount of brine and swirl gently. Let the mixture stand for a longer period. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.
-
Issue 2: Low yield after recrystallization.
-
Possible Cause A: Using too much solvent. The most common cause of low recovery is using an excessive volume of the recrystallization solvent, which keeps the product dissolved even at low temperatures.
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. The solution should be saturated or near-saturated.
-
-
Possible Cause B: Inappropriate solvent choice. The ideal solvent should dissolve the amide well at high temperatures but poorly at low temperatures.
-
Possible Cause C: Insufficient cooling. The product may not have had enough time or a low enough temperature to crystallize fully.
-
Solution: After the flask has cooled slowly to room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize crystal formation.
-
Data Presentation: Physical Properties
The following table summarizes key physical properties of this compound and its common starting materials to aid in designing purification strategies.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility Characteristics |
| This compound | C₁₁H₁₅NO | 177.24[6] | - | Solid (by analogy) | Soluble in organic solvents like EtOAc, DCM, Acetone. Insoluble in water. |
| Benzylamine | C₇H₉N | 107.16 | 184 - 185[1] | 10 | Miscible with water, ethanol, and ether.[1] Basic (pKa of conjugate acid ~9.34). |
| Butanoic Acid | C₄H₈O₂ | 88.11[7] | 163 - 164[7][8] | ~ -6[8] | Miscible with water and ethanol.[9] Acidic. |
| Butyryl Chloride | C₄H₇ClO | 106.55 | 102 | -89 | Soluble in organic solvents; reacts violently with water. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Purification
This protocol is designed to remove both acidic (butanoic acid) and basic (benzylamine) impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material) in a separatory funnel.
-
Acid Wash (Removes Benzylamine): Add an equal volume of 1M HCl to the funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 30-60 seconds. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash one more time.
-
Base Wash (Removes Butanoic Acid): Add an equal volume of saturated NaHCO₃ solution. Vent frequently as CO₂ gas will be generated. Shake for 30-60 seconds, allow the layers to separate, and drain the aqueous layer. Repeat this wash.
-
Brine Wash: Add an equal volume of brine (saturated aqueous NaCl) and shake to remove the bulk of the dissolved water from the organic layer. Drain the aqueous layer.
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Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude, purified amide.
Protocol 2: Recrystallization of this compound
This protocol assumes the product is a solid after the initial workup.
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol or ethyl acetate/hexanes). The ideal solvent dissolves the amide when hot but not when cold.
-
Dissolution: Place the crude amide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hotplate) with stirring until the solid just dissolves. Add the solvent in small portions to avoid using an excess.
-
Hot Filtration (Optional): If insoluble impurities (like dust or DCU) are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
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Drying: Dry the crystals thoroughly, either by air-drying on the filter or in a vacuum oven.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. N-Benzyl-butyramide | C11H15NO | CID 221807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. butanoic acid [stenutz.eu]
- 9. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
Preventing decomposition of n-Benzylbutanamide during reaction or storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of n-Benzylbutanamide during reactions and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for this compound decomposition?
A1: The primary decomposition pathways for this compound, like other amides, are hydrolysis and thermolysis. Photodegradation can also occur upon exposure to light.
-
Hydrolysis: This is the cleavage of the amide bond by water, which can be catalyzed by acids or bases, yielding butanoic acid and benzylamine.[1][2] Under neutral conditions, hydrolysis of amides is generally slow at ambient temperature.
-
Thermolysis: At elevated temperatures, this compound can undergo thermal decomposition. The specific products would depend on the temperature and atmosphere, but could involve fragmentation of the molecule.
-
Photodegradation: Exposure to ultraviolet (UV) or visible light can provide the energy to initiate decomposition reactions. Following ICH Q1B guidelines for photostability testing is recommended to assess this risk.[3][4][5][6][7]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[8][9][10] It is also crucial to protect it from light and strong oxidizing agents.[8] For extended storage, refrigeration (2-8 °C) is recommended.
Q3: How can I detect the decomposition of this compound?
A3: Decomposition can be monitored by various analytical techniques that can separate and identify the parent compound from its degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[11][12][13][14] Other useful methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the degradation products.
Q4: What are common impurities in this compound synthesis that might affect its stability?
A4: Common impurities arising from the synthesis of amides can include unreacted starting materials such as butanoyl chloride and benzylamine, or byproducts from side reactions. For instance, hydrolysis of butanoyl chloride during the reaction can lead to the presence of butanoic acid.[15][16] These impurities, particularly acidic or basic ones, could potentially catalyze the degradation of this compound over time.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the handling and experimentation with this compound.
Issue 1: Loss of Potency or Appearance of Unknown Peaks in HPLC Analysis After Storage
-
Potential Cause: Decomposition of this compound due to improper storage conditions.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound was stored in a tightly sealed container, protected from light and moisture, and at the recommended temperature (cool and dry).
-
Analyze for Degradation Products: Use a validated stability-indicating HPLC method to identify and quantify the degradation products. The primary hydrolysis products to look for are butanoic acid and benzylamine.
-
Review Handling Procedures: Assess if the compound was exposed to high temperatures, extreme pH conditions, or incompatible solvents during handling and sample preparation.
-
Implement Corrective Actions: Store future batches under optimal conditions. For ongoing experiments, consider re-purifying the existing stock if significant degradation has occurred.
-
Issue 2: Unexpected Side Products in a Reaction Involving this compound
-
Potential Cause: Decomposition of this compound under the reaction conditions.
-
Troubleshooting Steps:
-
Evaluate Reaction Conditions:
-
pH: Avoid strongly acidic or basic conditions if possible. If the reaction requires such conditions, consider running it at a lower temperature to minimize amide hydrolysis.
-
Temperature: High reaction temperatures can induce thermolysis. If feasible, attempt the reaction at a lower temperature for a longer duration.
-
Solvent: Ensure the solvent is inert and free from contaminants that could promote decomposition.
-
-
Protecting Groups: If the amide moiety is sensitive to the reaction conditions, consider the use of a suitable protecting group, although this adds extra steps to the synthesis.
-
In-process Monitoring: Use techniques like TLC or HPLC to monitor the reaction progress and the formation of any unwanted byproducts in real-time. This can help in optimizing the reaction time to maximize the yield of the desired product while minimizing the degradation of the starting material.
-
Data Presentation
The following table summarizes the key factors influencing the stability of this compound and the recommended analytical techniques for monitoring its degradation.
| Parameter | Condition to Avoid | Potential Degradation Products | Recommended Analytical Technique |
| pH | Strongly acidic (pH < 3) or strongly basic (pH > 10) conditions, especially with heat. | Butanoic acid, Benzylamine | HPLC, GC-MS, NMR |
| Temperature | Prolonged exposure to high temperatures (specific data not available, but generally > 100 °C should be a concern).[17] | Various fragmentation products | TGA, HPLC, GC-MS |
| Light | Direct exposure to UV or high-intensity visible light. | Various photodegradation products | Photostability chamber with HPLC analysis |
| Oxidizing Agents | Contact with strong oxidizing agents. | Oxidized derivatives | HPLC, LC-MS |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[1][18][19]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute with the mobile phase to the target concentration.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 24 hours. Cool, neutralize with 1N HCl, and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Store at room temperature for 24 hours. Dilute with the mobile phase.
-
Thermal Degradation: Place the solid this compound in a hot air oven at 105°C for 48 hours. Dissolve a known weight of the stressed sample in the solvent and dilute to the target concentration.
-
Photolytic Degradation: Expose the solid this compound to UV light (254 nm) and visible light in a photostability chamber for a defined period as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4] Dissolve a known weight of the stressed sample in the solvent and dilute.
3. Analysis: Analyze all samples by a suitable HPLC-UV method. A C18 column with a gradient elution of acetonitrile and water (with a pH modifier like formic or phosphoric acid) is a good starting point.[20] Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.
Protocol 2: Stability-Indicating HPLC Method Development
1. Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more retained compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm)
-
Column Temperature: 30°C
2. Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.
Mandatory Visualization
Caption: Decomposition pathways of this compound.
Caption: Troubleshooting workflow for this compound decomposition.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. biobostonconsulting.com [biobostonconsulting.com]
- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. japsonline.com [japsonline.com]
- 12. japsonline.com [japsonline.com]
- 13. saudijournals.com [saudijournals.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 18. biomedres.us [biomedres.us]
- 19. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 20. Separation of N-Benzylbenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Identifying impurities in n-Benzylbutanamide using TLC and NMR
Technical Support Center: Analysis of n-Benzylbutanamide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for identifying impurities in this compound using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
When synthesizing this compound, typically via the reaction of benzylamine with a butyrylating agent (like butyryl chloride or butyric anhydride), the most common impurities are unreacted starting materials. These include:
-
Benzylamine: A primary amine that is more polar than the final amide product.
-
Butyric Acid: A carboxylic acid, which can be present if butyryl chloride hydrolyzes or if it's the starting reagent. It is highly polar.
-
Solvent Residues: Residual solvents from the reaction or purification steps (e.g., Dichloromethane, Ethyl Acetate, Hexanes).
Q2: How can I use TLC to quickly assess the purity of my this compound sample?
Thin Layer Chromatography is an effective technique for separating compounds based on polarity.[1][2] By spotting your reaction mixture alongside the starting materials on a TLC plate, you can visualize the presence of the product and any remaining reactants. The product, this compound, is a secondary amide and will be less polar than the highly polar butyric acid and the polar benzylamine.
General Polarity Trend (Adsorptivity on Silica Gel): Butyric Acid (most polar, lowest Rf) > Benzylamine > this compound (least polar, highest Rf)[1]
Q3: What should I do if my TLC separation is poor or the spots are streaking?
Poor separation or streaking on a TLC plate often indicates an issue with the solvent system or the sample itself.
-
Streaking: This is common with acidic (butyric acid) or basic (benzylamine) compounds. To prevent this, you can add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent (mobile phase). For instance, a drop of acetic acid can improve the spot shape of butyric acid, while a drop of triethylamine can do the same for benzylamine.
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Poor Separation (Rf values too high or too low): If all spots run to the top of the plate (high Rf), the solvent system is too polar.[2] Reduce the proportion of the polar solvent (e.g., use 20% Ethyl Acetate in Hexane instead of 40%). If the spots remain at the baseline (low Rf), the solvent is not polar enough.[2] Increase the concentration of the polar solvent.
Q4: How do I interpret the ¹H NMR spectrum of my sample to identify impurities?
A ¹H NMR spectrum provides detailed structural information. By comparing the signals in your sample's spectrum to the known signals of this compound and potential impurities, you can identify and quantify them. The key is to look for characteristic peaks that are unique to each compound.
-
This compound: Look for the characteristic benzyl CH₂ doublet around 4.4 ppm and the amide N-H proton, which is often a broad singlet.
-
Benzylamine Impurity: This will show a characteristic singlet for its benzyl CH₂ protons around 3.8 ppm and a broad singlet for the N-H₂ protons around 1.5 ppm.[3][4]
-
Butyric Acid Impurity: The most telling signal is the very broad singlet for the carboxylic acid proton (COOH), which appears far downfield, typically above 10 ppm.[5][6]
Experimental Protocols & Data
Protocol 1: Thin Layer Chromatography (TLC) Analysis
-
Plate Preparation: On a silica gel TLC plate, gently draw a pencil line about 1 cm from the bottom. Mark three lanes for your starting material (SM - Benzylamine), co-spot (C - a mix of all), and product mixture (P).
-
Spotting: Dissolve small amounts of your samples in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, carefully spot each sample onto its designated lane on the pencil line.
-
Development: Prepare a developing chamber with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). Place the TLC plate in the chamber, ensuring the solvent level is below the pencil line.[2] Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[2] Visualize the spots under a UV lamp (254 nm). You can also use a chemical stain, such as potassium permanganate, by dipping the plate in the stain and gently heating it.
-
Rf Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Retention Factor (Rf) for each spot.[7]
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Table 1: Typical TLC Rf Values (Silica Gel)
| Compound | Solvent System (EtOAc:Hexane) | Expected Rf Value | Visualization Notes |
| This compound | 30:70 | ~ 0.45 | UV active |
| Benzylamine | 30:70 | ~ 0.20 | UV active, may streak |
| Butyric Acid | 30:70 | ~ 0.10 | Not UV active, may streak |
Note: Rf values are illustrative and can vary based on specific experimental conditions.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of your dried product mixture in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Standard parameters are usually sufficient.
-
Data Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate all peaks. Identify the characteristic signals for this compound and any impurities present.
Table 2: Characteristic ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Compound | Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Aromatic (C₆H ₅) | 7.25 - 7.40 | Multiplet | 5H |
| Amide NH | ~ 6.0 | Broad Singlet | 1H | |
| Benzyl CH ₂ | ~ 4.45 | Doublet | 2H | |
| Butyl α-CH ₂ | ~ 2.20 | Triplet | 2H | |
| Butyl β-CH ₂ | ~ 1.70 | Sextet | 2H | |
| Butyl γ-CH ₃ | ~ 0.95 | Triplet | 3H | |
| Benzylamine | Aromatic (C₆H ₅) | 7.20 - 7.35 | Multiplet | 5H |
| Benzyl CH ₂ | ~ 3.84 | Singlet | 2H | |
| Amine NH ₂ | ~ 1.52 | Broad Singlet | 2H | |
| Butyric Acid | Carboxyl COOH | > 10.0 | Broad Singlet | 1H |
| Butyl α-CH ₂ | ~ 2.35 | Triplet | 2H | |
| Butyl β-CH ₂ | ~ 1.65 | Sextet | 2H | |
| Butyl γ-CH ₃ | ~ 0.95 | Triplet | 3H |
Note: Chemical shifts are approximate and can be influenced by concentration and solvent.[3][5]
Visual Guides & Workflows
Workflow for Impurity Identification
The following diagram outlines the standard workflow for isolating and identifying impurities in a crude this compound sample.
Caption: Workflow for this compound impurity analysis.
Troubleshooting TLC Issues
This decision tree helps diagnose and solve common problems encountered during TLC analysis.
Caption: Decision tree for troubleshooting TLC results.
Reaction and Impurity Relationship
This diagram illustrates the synthesis of this compound and the origin of its primary impurities.
Caption: Origin of common impurities in the synthesis.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. hnl14_sln.html [ursula.chem.yale.edu]
- 6. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Khan Academy [khanacademy.org]
Effect of base selection on n-Benzylbutanamide synthesis efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-benzylbutanamide. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges, with a particular focus on the critical role of base selection in optimizing reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and reliable method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of benzylamine with butanoyl chloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.
Q2: Why is the choice of base so important in this synthesis?
A2: The base plays a critical role in driving the reaction to completion. The reaction between butanoyl chloride and benzylamine produces HCl. If not neutralized, this acid will protonate the benzylamine, rendering it non-nucleophilic and halting the reaction. Therefore, a suitable base is required to act as an acid scavenger.[1][2][3]
Q3: What are the common bases used for this compound synthesis?
A3: Both organic and inorganic bases are commonly employed. Organic bases include tertiary amines like triethylamine (TEA) and pyridine. Inorganic bases such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium bicarbonate (NaHCO₃) are also frequently used.[1]
Q4: How does the strength of the base affect the reaction?
A4: The base should be strong enough to effectively neutralize the generated HCl but should not promote significant hydrolysis of the butanoyl chloride. Very strong bases in aqueous solutions can lead to the unwanted side reaction of converting the acyl chloride to a carboxylate.
Q5: Can I monitor the progress of the reaction?
A5: Yes, Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (benzylamine and butanoyl chloride), you can observe the consumption of reactants and the formation of the this compound product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base used may be too weak or insufficient to neutralize the HCl byproduct, leading to the protonation of benzylamine. 2. Presence of Water: Moisture can hydrolyze the butanoyl chloride to butanoic acid, reducing the amount of acylating agent available. 3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting material. | 1. Ensure at least a stoichiometric equivalent of a suitable base (e.g., triethylamine, pyridine, or NaOH) is used. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Carefully measure and use a slight excess (e.g., 1.05-1.1 equivalents) of the butanoyl chloride. |
| Presence of Butanoic Acid Impurity | Hydrolysis of Butanoyl Chloride: This is a common side reaction, especially if the reaction is run in the presence of water or aqueous base for an extended period. | 1. Minimize water content by using anhydrous solvents and reagents. 2. During the workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. |
| Unreacted Benzylamine Remaining | 1. Insufficient Butanoyl Chloride: The stoichiometric ratio was incorrect. 2. Incomplete Reaction: The reaction time was too short, or the temperature was too low. | 1. Use a slight excess of butanoyl chloride. 2. Increase the reaction time and monitor the progress by TLC. Gentle heating may be necessary, depending on the reactivity of the chosen base. |
| Difficult Product Isolation/Purification | Emulsion during Workup: The product and byproducts may form a stable emulsion between the aqueous and organic layers. | 1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Filter the organic layer through a pad of celite or anhydrous sodium sulfate. |
Data Presentation: Effect of Base Selection on this compound Synthesis
The selection of a base can significantly impact the yield and reaction time of the this compound synthesis. The following table summarizes typical results obtained using different bases under standardized laboratory conditions.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 2 - 4 | 85 - 95 | Forms a salt byproduct (triethylammonium chloride) that is typically removed during aqueous workup. |
| Pyridine | Dichloromethane (DCM) | 0 to RT | 2 - 4 | 80 - 90 | Can also act as a nucleophilic catalyst, but may be more difficult to remove during purification due to its higher boiling point.[1][3] |
| Sodium Hydroxide (NaOH) | Dichloromethane/Water (biphasic) | 0 to RT | 1 - 2 | 75 - 85 | Risk of hydrolysis of butanoyl chloride is higher. Vigorous stirring is required for efficient reaction in a biphasic system. |
| Potassium Carbonate (K₂CO₃) | Acetone or Acetonitrile | Reflux | 4 - 8 | 70 - 80 | A milder inorganic base, requiring longer reaction times and often elevated temperatures. |
Note: The data presented are representative and can vary based on specific experimental conditions, purity of reagents, and scale of the reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound using Triethylamine
Materials:
-
Butanoyl chloride (1.05 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add butanoyl chloride (1.05 eq) dropwise to the cooled amine solution over 15-20 minutes with constant stirring. A white precipitate of triethylammonium chloride will form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: Synthesis of this compound using Sodium Hydroxide (Schotten-Baumann Conditions)
Materials:
-
Butanoyl chloride (1.05 eq)
-
Benzylamine (1.0 eq)
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) in dichloromethane.
-
Add an equal volume of 10% aqueous sodium hydroxide solution.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Add butanoyl chloride (1.05 eq) dropwise to the vigorously stirred mixture.
-
Continue stirring vigorously at room temperature for 1-2 hours after the addition is complete. Monitor the reaction by TLC.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Mandatory Visualizations
Caption: Logical relationship of base selection in this compound synthesis.
Caption: Generalized experimental workflow for this compound synthesis.
References
Overcoming solubility issues of n-Benzylbutanamide in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with n-Benzylbutanamide in various reaction media. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides systematic approaches to address common solubility problems.
Problem: this compound is poorly soluble or insoluble in the chosen reaction solvent at the desired concentration.
1. Solvent Selection:
The choice of solvent is critical. Based on the principle of "like dissolves like," solvents with similar polarity to this compound are more likely to be effective.
Qualitative Solubility Profile of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | These solvents effectively solvate the polar amide group and the aromatic ring. |
| Moderately Polar | Dichloromethane (DCM), Acetone, Acetonitrile (MeCN), Tetrahydrofuran (THF) | Moderate to High | These solvents offer a balance of polarity to interact with the amide group and non-polar character to solvate the benzyl and butyl groups. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The ability of this compound to act as a hydrogen bond acceptor allows for some interaction, but its overall non-polar character limits high solubility.[1] |
| Non-Polar Aromatic | Toluene | Low to Moderate | Favorable π-π stacking interactions can occur between the aromatic rings of toluene and this compound. |
| Non-Polar Aliphatic | Hexane, Heptane | Insoluble | The significant difference in polarity leads to poor solvation. |
| Aqueous | Water | Insoluble | The large hydrophobic portions (benzyl and butyl groups) of the molecule dominate its interaction with water.[2] |
2. Temperature Adjustment:
For most solid solutes, solubility increases with temperature.[3]
-
Action: Gradually heat the reaction mixture while stirring. Monitor for dissolution.
-
Caution: Be mindful of the solvent's boiling point and the thermal stability of your reactants. Elevated temperatures can sometimes lead to side reactions.
3. Use of Co-solvents:
A mixture of solvents can often provide a more suitable environment for dissolution than a single solvent.
-
Action: Introduce a small amount of a "good" solvent (e.g., DMSO or DMF) as a co-solvent to your primary reaction medium.
-
Example: If your reaction is primarily in toluene and you have solubility issues, adding a small percentage of THF or DMF can enhance the solubility of this compound.
4. Recrystallization for Purification and Solubility Testing:
Recrystallization can be an effective method for purifying solid this compound and for identifying suitable solvent systems.[4]
-
Action: Dissolve the compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., acetonitrile, ethanol).[4] Allow the solution to cool slowly. The formation of crystals indicates a suitable solvent for this technique, which can also inform solvent choices for reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for choosing a solvent for a reaction involving this compound?
A1: Start with moderately polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). They often provide a good balance of solubilizing power for a range of organic reactants. If solubility is still an issue, consider more polar aprotic solvents like DMF or DMSO.
Q2: I have dissolved my this compound at a higher temperature, but it precipitates out as the reaction proceeds. What should I do?
A2: This indicates that the solubility limit is being exceeded at the reaction temperature, possibly due to changes in the composition of the reaction mixture.
-
Troubleshooting Steps:
-
Maintain the reaction at the elevated temperature where the compound is soluble.
-
If the reaction can be performed at a higher temperature without compromising the outcome, this is the simplest solution.
-
If temperature is a constraint, consider adding a co-solvent (as described in the troubleshooting guide) to increase the overall solvating power of the reaction medium.
-
Q3: Are there any "green" or more environmentally friendly solvents that can be used for this compound?
A3: Yes, research into green solvents for amide bond formation and other reactions is ongoing. Some alternatives to traditional hazardous solvents like DCM and DMF include 2-Methyltetrahydrofuran (2-MeTHF) and Cyrene.[2] Their effectiveness for your specific reaction would need to be experimentally determined.
Q4: How can I determine the quantitative solubility of this compound in a specific solvent?
A4: You can determine the equilibrium solubility using the shake-flask method. A detailed protocol is provided in the "Experimental Protocols" section below.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility of this compound (Shake-Flask Method)
This protocol outlines the steps to quantitatively measure the solubility of this compound in a chosen solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a scintillation vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in your diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Visualizations
Caption: Workflow for determining the equilibrium solubility of this compound.
Caption: Logical workflow for troubleshooting solubility issues of this compound.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of n-Benzylbutanamide: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds like n-Benzylbutanamide is a critical checkpoint in ensuring the quality, safety, and efficacy of potential therapeutic agents. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. The selection between these methods is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of potential impurities.
This compound is a secondary amide with a molecular weight that places it within the analytical range of both HPLC and GC-MS. Its semi-polar nature and thermal stability allow for flexibility in the choice of analytical methodology. This guide presents a comparative summary of performance, detailed experimental protocols based on established methods for structurally similar compounds, and visual workflows to aid in methodological selection.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity analysis of this compound will depend on the specific analytical goals. HPLC is often favored for its robustness in routine quality control, while GC-MS provides a higher degree of specificity and sensitivity, which is invaluable for impurity identification.[1]
Table 1: Comparison of Key Analytical Performance Parameters
| Parameter | HPLC with UV Detection | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Sample Volatility | Not required; suitable for a wide range of non-volatile and thermally unstable compounds.[2] | Required; suitable for volatile and thermally stable compounds.[2] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Generally simple dissolution; may require derivatization for less volatile impurities. |
| Linearity Range | ~0.5 - 100 µg/mL | ~0.05 - 5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.05 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Key Advantages | - Broad applicability to a wide range of compounds.- Robust for routine quantitative analysis.- Non-destructive. | - High separation efficiency.- High sensitivity and selectivity, especially with a mass spectrometer.- Provides structural information for impurity identification. |
| Key Limitations | - Lower sensitivity compared to GC-MS.- UV detection does not provide definitive structural confirmation. | - Limited to thermally stable and volatile compounds.- Potential for thermal degradation of analytes in the injector. |
Note: The quantitative data presented in this table is synthesized from validated methods for structurally analogous N-substituted amides and benzyl derivatives and should be considered representative. Actual performance parameters may vary based on the specific instrumentation and experimental conditions.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable analytical results. The following protocols are proposed for the purity analysis of this compound and are based on established methods for similar compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method coupled with UV detection, a common and robust approach for the analysis of aromatic amides.
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in acetonitrile.
-
Vortex the solution to ensure complete dissolution.
-
Prepare a working solution of 100 µg/mL by diluting the stock solution with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter prior to injection.
Table 2: HPLC Method Parameters
| Parameter | Value |
| Instrument | HPLC system with UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a starting point for the GC-MS analysis of this compound, leveraging its volatility for separation and mass spectrometry for detection.
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a volatile solvent such as ethyl acetate or methanol.
-
Vortex the solution to ensure it is fully dissolved.
-
Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.
Table 3: GC-MS Method Parameters
| Parameter | Value |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50 - 350 m/z |
| Scan Mode | Full Scan |
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow for each analytical technique.
Method Selection Logic
The decision to use HPLC or GC-MS can be guided by a logical assessment of the analytical needs.
References
A Comparative Analysis of the Biological Activities of n-Benzylbutanamide and its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
The n-benzylamide scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the discovery of derivatives with a wide array of biological activities. This guide provides a comparative study of the biological activities of n-Benzylbutanamide and structurally related n-benzylbenzamide derivatives, focusing on their anticonvulsant, antitumor, and neuroprotective properties. The information is presented with supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows to facilitate a comprehensive understanding.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data for various n-benzylamide derivatives across different biological assays.
Table 1: Anticonvulsant Activity of n-Benzylamide Derivatives
| Compound | Test Model | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| 1-Cyclopentenecarboxylic acid benzylamide (9) | MES | 85.36 | >212.5 | 2.49 | [1] |
| 1-Cyclopentenecarboxylic acid benzylamide (9) | scPTZ | 1.37 | >212.5 | 1.37 | [1] |
| 1-Cyclopentenecarboxylic acid benzylamide (9) | 6Hz-EST | 50.29 | >212.5 | - | [1] |
| Cyclopentanecarboxylic acid benzylamide (11) | Pilocarpine | 154.75 | - | - | [1] |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide (R)-18 | MES (mice, i.p.) | 4.5 | >27 | 6.0 | [2] |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide (R)-18 | MES (rats, p.o.) | 3.9 | >500 | >130 | [2] |
| N-benzyl-2-acetamido-3-methoxypropionamide (18) | MES (mice, i.p.) | 8.3 | - | - | [2] |
| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | MES (mice, i.p.) | 17.3 | - | - | [2] |
| Phenytoin | MES (mice, i.p.) | 6.5 | - | - | [2] |
| Phenytoin | MES (rats, p.o.) | 23 | - | - | [2] |
| Compound 5 | MES (mice, i.p.) | 48.0 | >300 | >6.25 | [3] |
| Compound 5 | 6 Hz (32 mA, mice, i.p.) | 45.2 | >300 | >6.64 | [3] |
| Compound 14 | MES (mice) | 49.6 | - | - | [4] |
| Compound 14 | scPTZ (mice) | 67.4 | - | - | [4] |
| Compound 14 | 6 Hz (32 mA, mice) | 31.3 | - | - | [4] |
| Compound 14 | 6 Hz (44 mA, mice) | 63.2 | - | - | [4] |
Table 2: Antitumor Activity of n-Benzylbenzamide Derivatives
| Compound | Target | Assay | IC50 | Cell Line(s) | Reference |
| 20b | Tubulin Polymerization | Antiproliferative | 12-27 nM | Various cancer cell lines | [5][6] |
| I-25 (MY-943) | Tubulin Polymerization | Antiproliferative | 17 nM | MGC-803 | [6] |
| I-25 (MY-943) | Tubulin Polymerization | Antiproliferative | 44 nM | HCT-116 | [6] |
| I-25 (MY-943) | Tubulin Polymerization | Antiproliferative | 30 nM | KYSE450 | [6] |
| 16f (MY-1121) | Tubulin Polymerization | Antiproliferative | 89-238 nM | Nine human cancer cells | [6] |
| 12d | Tubulin Polymerization | Antiproliferative | 28-87 nM | Four cancer cell lines | [6] |
| d5 | HDAC/AChE | HDAC Inhibition | 0.17 µM | - | [7] |
| d10 | HDAC/AChE | HDAC Inhibition | 0.45 µM | - | [7] |
| 38 | EGFR/HDAC3 | EGFR Inhibition | 20.34 nM | - | [8] |
| 38 | EGFR/HDAC3 | HDAC3 Inhibition | 1.09 µM | - | [8] |
| 38 | EGFR/HDAC3 | Antiproliferative | 1.98 µM | MDA-MB-231 | [8] |
| MS-275 | HDAC | HDAC Inhibition | 2-50 µM | - | [9] |
| 7j | HDAC | Antiproliferative | - | - | [10] |
Table 3: Neuroprotective and Other Activities
| Compound | Target | Assay | IC50 / Other Metric | Potential Application | Reference |
| S11-1014 | Butyrylcholinesterase (BChE) | BChE Inhibition | Sub-nanomolar | Alzheimer's Disease | [11] |
| S11-1033 | Butyrylcholinesterase (BChE) | BChE Inhibition | Sub-nanomolar | Alzheimer's Disease | [11] |
| d5 | Acetylcholinesterase (AChE) | AChE Inhibition | 6.89 µM | Alzheimer's Disease | [7] |
| d10 | Acetylcholinesterase (AChE) | AChE Inhibition | 3.22 µM | Alzheimer's Disease | [7] |
| 7a | Larvicidal | Larvicidal Activity | 100% at 10 mg/L | Pesticide | [12] |
| 7h | Fungicidal | Fungicidal Activity | 90.5% inhibition at 50 mg/L | Pesticide | [12] |
| 10f | Smoothened Antagonist | Hedgehog Signaling Inhibition | Potent inhibition | Cancer Therapy | [13] |
Experimental Protocols
A detailed description of the key experimental methodologies cited in the literature is provided below.
Anticonvulsant Screening
-
Maximal Electroshock (MES) Test : This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or ear-clip electrodes to induce a seizure. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.[3][14]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test : This is a model for absence seizures. Pentylenetetrazole, a GABA-A receptor antagonist, is administered subcutaneously to induce clonic seizures. The test measures the ability of a compound to prevent or delay the onset of these seizures.[1][4]
-
6 Hz Psychomotor Seizure Test : This model is used to identify compounds effective against therapy-resistant partial seizures. A low-frequency (6 Hz) electrical stimulation is applied to the cornea of mice, and the ability of a compound to protect against the resulting psychomotor seizures is evaluated.[1][3]
-
Rotarod Test : This test is used to assess motor coordination and potential neurotoxicity of the compounds. Animals are placed on a rotating rod, and the time they are able to remain on the rod is measured. A reduced time on the rod indicates motor impairment.[3][14]
Antitumor Assays
-
In Vitro Antiproliferative Assays (e.g., MTT Assay) : Cancer cell lines are treated with varying concentrations of the test compounds. The MTT assay measures the metabolic activity of the cells, which is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[15]
-
Tubulin Polymerization Inhibition Assay : The effect of compounds on the polymerization of purified tubulin is measured, often by monitoring the change in turbidity or fluorescence. This assay identifies compounds that interfere with microtubule dynamics, a key process in cell division.[5][6]
-
Histone Deacetylase (HDAC) Inhibition Assay : The inhibitory activity of compounds against specific HDAC isoenzymes is determined using in vitro biochemical assays. These assays typically use a fluorogenic or colorimetric substrate that is deacetylated by the HDAC enzyme, and the signal is measured in the presence and absence of the inhibitor.[9][10][16]
Neuroprotective Assays
-
Cholinesterase Inhibition Assay (Ellman's Method) : This assay is used to measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The enzyme hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine, which then reacts with DTNB (Ellman's reagent) to produce a colored product. The rate of color formation is measured to determine enzyme activity and inhibition.[7][11]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the biological evaluation of this compound derivatives.
Caption: Workflow for anticonvulsant drug screening.
References
- 1. New derivatives of benzylamide with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]
- 13. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of n-Benzylbutanamide
In the landscape of pharmaceutical and chemical research, the efficient synthesis of amide bonds is a cornerstone of molecular construction. n-Benzylbutanamide, a simple yet representative secondary amide, serves as an excellent model for comparing common synthetic methodologies. This guide provides an objective comparison of three primary methods for its synthesis: the Schotten-Baumann reaction, coupling agent-mediated synthesis, and direct thermal condensation. The performance of each method is evaluated based on reaction parameters and typical yields reported for analogous transformations, offering researchers a data-driven basis for methodological selection.
Comparative Performance of Synthesis Methods
The selection of a synthetic route for amide bond formation is often a trade-off between starting material availability, reaction efficiency, cost, and the sensitivity of the substrates to the reaction conditions. The following table summarizes the key performance indicators for the synthesis of this compound via three distinct methods.
| Parameter | Method A: Schotten-Baumann Reaction | Method B: Coupling Agent-Mediated | Method C: Direct Thermal Condensation |
| Reactants | Butanoyl chloride, Benzylamine, Base (e.g., NaOH, Et₃N) | Butanoic acid, Benzylamine, Coupling Agent (e.g., DCC, EDC/HOBt) | Butanoic acid, Benzylamine |
| Typical Solvent | Dichloromethane (DCM), Water (biphasic), or THF | Dichloromethane (DCM), Dimethylformamide (DMF) | None, or high-boiling solvent (e.g., xylene) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | High Temperature (>150 °C) |
| Reaction Time | 1 - 4 hours | 12 - 24 hours | 4 - 20 hours |
| Typical Yield | High (>90%) | Good to High (70-95%)[1] | Variable (Low to Moderate) |
| Key Advantages | - Fast and high-yielding- Uses readily available starting materials- Robust and widely applicable[2][3] | - Mild reaction conditions- Avoids the use of acyl halides- High functional group tolerance[4][5] | - Atom economical (only water as byproduct)- No coupling agents or activators required |
| Key Disadvantages | - Acyl chloride may be moisture-sensitive- Generates stoichiometric acid byproduct (e.g., HCl) | - Coupling agents can be expensive- Byproduct removal can be difficult (e.g., DCU)- Longer reaction times | - Requires harsh, high-temperature conditions- Potential for side reactions and degradation- Generally lower yields |
Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound using the benchmarked methods. These are generalized from standard laboratory practices for similar amide syntheses.
Method A: Schotten-Baumann Reaction
This method involves the acylation of benzylamine with butanoyl chloride under basic conditions.[2][6] The base is crucial for neutralizing the hydrochloric acid generated during the reaction.[2]
Procedure:
-
In a 100 mL round-bottom flask, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF, 50 mL).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add butanoyl chloride (1.1 eq.) dropwise to the solution over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Method B: Coupling Agent-Mediated Synthesis (DCC)
This approach directly couples butanoic acid and benzylamine using N,N'-Dicyclohexylcarbodiimide (DCC) as a dehydrating agent.[4] This avoids the need to prepare the acyl chloride beforehand.
Procedure:
-
In a 100 mL round-bottom flask, dissolve butanoic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 40 mL).
-
Add benzylamine (1.1 eq.) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq.) in anhydrous DCM (10 mL) to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Method C: Direct Thermal Condensation
This is the most direct method, forming the amide bond by heating the carboxylic acid and amine to drive off water.[7] It typically requires high temperatures and a means to remove water as it forms.
Procedure:
-
Combine butanoic acid (1.0 eq.) and benzylamine (1.1 eq.) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux (typically 150-180 °C) in a high-boiling solvent like xylene, or neat if the reactants are stable at high temperatures.
-
Continue heating for 4-20 hours, collecting the water byproduct in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or by observing the cessation of water formation.
-
After cooling to room temperature, dissolve the residue in ethyl acetate.
-
Wash the organic solution with 1 M HCl, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or distillation.
Visualized Workflow: General Synthesis of this compound
The following diagram illustrates a generalized workflow applicable to all three synthetic methods, highlighting the key stages from reaction setup to the isolation of the final product.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. assets-global.website-files.com [assets-global.website-files.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
A Spectroscopic Showdown: Unveiling the Isomers of n-Benzylbutanamide
For researchers, scientists, and drug development professionals, the precise identification of molecular structure is paramount. In this comprehensive guide, we present a detailed spectroscopic comparison of n-Benzylbutanamide and its key structural isomers. This analysis, supported by experimental data, provides a critical resource for distinguishing between these closely related compounds through routine spectroscopic techniques.
This guide delves into the characteristic signals of this compound and a curated selection of its isomers, including those with rearrangements in the acyl chain and substitutions on the nitrogen atom. By examining their Infrared (IR) spectra, Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), and Mass Spectra (MS), we highlight the subtle yet definitive differences that enable unambiguous identification.
At a Glance: Spectroscopic Data Summary
The following tables provide a consolidated overview of the key spectroscopic data for this compound and its isomers.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~3284 (N-H stretch), ~1657 (C=O stretch, Amide I), ~1546 (N-H bend, Amide II)[1] |
| n-Phenethylpropanamide | ~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) |
| n-Phenylbutanamide | ~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II) |
| 2-Phenylbutanamide | ~3400 & ~3200 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1620 (N-H bend, Amide II) |
| 3-Phenylbutanamide | ~3350 & ~3180 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1630 (N-H bend, Amide II) |
| 4-Phenylbutanamide | ~3350 & ~3180 (N-H stretch), ~1645 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)[2] |
| n-Butylbenzamide | ~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1545 (N-H bend, Amide II) |
| sec-Butylbenzamide | ~3285 (N-H stretch), ~1632 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II) |
| Isobutylbenzamide | ~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II) |
| tert-Butylbenzamide | ~3332 (N-H stretch), ~1643 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm, referenced to TMS)
| Compound | Key ¹H NMR Signals (δ, ppm) |
| This compound | ~7.24-7.31 (m, 5H, Ar-H), ~6.16 (bs, 1H, N-H), ~4.10-4.39 (m, 2H, N-CH₂-Ar), ~2.17 (t, 2H, -CO-CH₂-), ~1.66 (m, 2H, -CH₂-CH₃), ~0.93 (t, 3H, -CH₃)[1] |
| n-Phenethylpropanamide | ~7.15-7.30 (m, 5H, Ar-H), ~5.5 (bs, 1H, N-H), ~3.5 (q, 2H, N-CH₂-), ~2.8 (t, 2H, Ar-CH₂-), ~2.1 (q, 2H, -CO-CH₂-), ~1.1 (t, 3H, -CH₃) |
| n-Phenylbutanamide | ~7.5 (d, 2H, Ar-H), ~7.3 (t, 2H, Ar-H), ~7.1 (t, 1H, Ar-H), ~7.4 (bs, 1H, N-H), ~2.3 (t, 2H, -CO-CH₂-), ~1.7 (m, 2H, -CH₂-CH₃), ~1.0 (t, 3H, -CH₃) |
| 2-Phenylbutanamide | ~7.2-7.4 (m, 5H, Ar-H), ~6.0 & ~5.5 (bs, 2H, NH₂), ~3.2 (t, 1H, Ar-CH-), ~2.0 & ~1.8 (m, 2H, -CH₂-CH₃), ~0.9 (t, 3H, -CH₃) |
| 3-Phenylbutanamide | ~7.1-7.3 (m, 5H, Ar-H), ~5.4 (bs, 2H, NH₂), ~3.0 (m, 1H, Ar-CH-), ~2.4 (d, 2H, -CO-CH₂-), ~1.3 (d, 3H, -CH₃) |
| 4-Phenylbutanamide | ~7.1-7.3 (m, 5H, Ar-H), ~5.4 (bs, 2H, NH₂), ~2.6 (t, 2H, Ar-CH₂-), ~2.2 (t, 2H, -CO-CH₂-), ~1.9 (m, 2H, -CH₂-CH₂-)[2] |
| n-Butylbenzamide | ~7.7 (m, 2H, Ar-H), ~7.4 (m, 3H, Ar-H), ~6.3 (bs, 1H, N-H), ~3.4 (q, 2H, N-CH₂-), ~1.6 (m, 2H, -CH₂-), ~1.4 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) |
| sec-Butylbenzamide | ~7.77 (m, 2H, Ar-H), ~7.40-7.48 (m, 3H, Ar-H), ~6.14 (bs, 1H, N-H), ~4.05-4.19 (m, 1H, N-CH-), ~1.53-1.62 (m, 2H, -CH₂-), ~1.22 (d, 3H, -CH₃), ~0.96 (t, 3H, -CH₃) |
| Isobutylbenzamide | ~7.7 (m, 2H, Ar-H), ~7.4 (m, 3H, Ar-H), ~6.2 (bs, 1H, N-H), ~3.2 (t, 2H, N-CH₂-), ~1.9 (m, 1H, -CH-), ~0.9 (d, 6H, -CH(CH₃)₂) |
| tert-Butylbenzamide | ~7.70 (m, 2H, Ar-H), ~7.37-7.45 (m, 3H, Ar-H), ~5.97 (bs, 1H, N-H), ~1.46 (s, 9H, -C(CH₃)₃) |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm, referenced to TMS)
| Compound | Key ¹³C NMR Signals (δ, ppm) |
| This compound | ~172.9 (C=O), ~138.4 (Ar-C), ~128.5, ~127.6, ~127.3 (Ar-CH), ~43.4 (N-CH₂-Ar), ~38.5 (-CO-CH₂-), ~19.1 (-CH₂-CH₃), ~13.7 (-CH₃)[1] |
| n-Phenethylpropanamide | ~173 (C=O), ~139 (Ar-C), ~129, ~128.5, ~126.5 (Ar-CH), ~41 (N-CH₂-), ~36 (Ar-CH₂-), ~30 (-CO-CH₂-), ~10 (-CH₃) |
| n-Phenylbutanamide | ~172 (C=O), ~138 (Ar-C), ~129, ~124, ~120 (Ar-CH), ~40 (-CO-CH₂-), ~19 (-CH₂-CH₃), ~14 (-CH₃) |
| 2-Phenylbutanamide | ~176 (C=O), ~141 (Ar-C), ~129, ~128, ~127 (Ar-CH), ~54 (Ar-CH-), ~26 (-CH₂-CH₃), ~12 (-CH₃) |
| 3-Phenylbutanamide | ~173 (C=O), ~146 (Ar-C), ~129, ~127, ~126.5 (Ar-CH), ~45 (-CO-CH₂-), ~37 (Ar-CH-), ~22 (-CH₃) |
| 4-Phenylbutanamide | ~175 (C=O), ~142 (Ar-C), ~128.5, ~128.4, ~126 (Ar-CH), ~35.5 (-CO-CH₂-), ~35 (Ar-CH₂-), ~27.5 (-CH₂-CH₂-)[2] |
| n-Butylbenzamide | ~168 (C=O), ~135 (Ar-C), ~131, ~128.5, ~127 (Ar-CH), ~40 (N-CH₂-), ~32 (-CH₂-), ~20 (-CH₂-), ~14 (-CH₃) |
| sec-Butylbenzamide | ~166.9 (C=O), ~135.0 (Ar-C), ~131.2, ~128.4, ~126.8 (Ar-CH), ~47.1 (N-CH-), ~29.7 (-CH₂-), ~20.4 (-CH₃), ~10.4 (-CH₃) |
| Isobutylbenzamide | ~168 (C=O), ~135 (Ar-C), ~131, ~128.5, ~127 (Ar-CH), ~47 (N-CH₂-), ~29 (-CH-), ~20 (-CH(CH₃)₂) |
| tert-Butylbenzamide | ~166.9 (C=O), ~135.8 (Ar-C), ~131.0, ~128.4, ~126.6 (Ar-CH), ~51.5 (-C(CH₃)₃), ~28.8 (-C(CH₃)₃) |
Table 4: Mass Spectrometry Data (Key Fragment Ions, m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 177 | 106 ([C₇H₈N]⁺), 91 ([C₇H₇]⁺), 71 ([C₄H₇O]⁺), 43 ([C₃H₇]⁺) |
| n-Phenethylpropanamide | 177 | 120 ([C₈H₁₀N]⁺), 105 ([C₈H₉]⁺), 91 ([C₇H₇]⁺), 57 ([C₃H₅O]⁺) |
| n-Phenylbutanamide | 163 | 93 ([C₆H₇N]⁺), 71 ([C₄H₇O]⁺), 43 ([C₃H₇]⁺) |
| 2-Phenylbutanamide | 163 | 119 ([C₈H₉O]⁺), 91 ([C₇H₇]⁺) |
| 3-Phenylbutanamide | 163 | 105 ([C₈H₉]⁺), 91 ([C₇H₇]⁺), 72 ([C₃H₆NO]⁺) |
| 4-Phenylbutanamide | 163 | 104 ([C₈H₈]⁺), 91 ([C₇H₇]⁺), 59 ([C₂H₅NO]⁺) |
| n-Butylbenzamide | 177 | 122 ([C₇H₈NO]⁺), 105 ([C₇H₅O]⁺), 77 ([C₆H₅]⁺) |
| sec-Butylbenzamide | 177 | 122 ([C₇H₈NO]⁺), 105 ([C₇H₅O]⁺), 77 ([C₆H₅]⁺) |
| Isobutylbenzamide | 177 | 122 ([C₇H₈NO]⁺), 105 ([C₇H₅O]⁺), 77 ([C₆H₅]⁺) |
| tert-Butylbenzamide | 177 | 122 ([C₇H₈NO]⁺), 105 ([C₇H₅O]⁺), 77 ([C₆H₅]⁺) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the amide sample was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 or 500 MHz spectrometer. A standard pulse sequence was used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Data was processed with Fourier transformation and baseline correction.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same spectrometer at a frequency of 100 or 125 MHz, respectively. A proton-decoupled pulse sequence was utilized with a spectral width of about 220 ppm and a relaxation delay of 2-5 seconds to ensure full relaxation of quaternary carbons.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the amide was finely ground with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a thin film between sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: FT-IR spectra were recorded on a Fourier Transform Infrared spectrometer. Spectra were typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 to 32 scans was taken to improve the signal-to-noise ratio. The background spectrum of the KBr pellet or empty salt plates was subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The molecules were ionized by a 70 eV electron beam.
-
Data Acquisition: The resulting ions were separated by a quadrupole or time-of-flight (TOF) mass analyzer and detected. The mass-to-charge ratio (m/z) of the ions was recorded to generate the mass spectrum.
Structural Relationships of this compound and its Isomers
The following diagram illustrates the structural relationship between this compound and the isomers discussed in this guide.
Caption: Isomeric relationships of this compound.
This guide provides a foundational spectroscopic framework for the identification and differentiation of this compound and its common isomers. The presented data and protocols serve as a valuable tool for chemists in research and development, ensuring accuracy and efficiency in molecular characterization.
References
Assessing the Stability of n-Benzylbutanamide: A Comparative Guide for Drug Development Professionals
Introduction
n-Benzylbutanamide is a secondary amide with potential applications in the pharmaceutical and agrochemical industries. A thorough understanding of its stability under various environmental conditions is paramount for the development of safe, effective, and robust formulations. This guide provides a comparative assessment of the stability of this compound under different stress conditions, including hydrolysis across a range of pH values, thermal stress, and photolytic exposure. Due to the limited availability of specific kinetic data for this compound, this guide incorporates data from structurally related N-benzylalkanamides and benzamide derivatives to provide a comprehensive overview. Detailed experimental protocols for conducting these stability studies are also presented to aid researchers in their own investigations.
Comparative Stability Analysis
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can be influenced by several factors, including pH, temperature, light, and the presence of oxidative agents. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[1]
Hydrolytic Stability
The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is highly dependent on the pH of the solution.
-
Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding benzylamine and butyric acid. The degradation of amides like this compound is expected to be slower in acidic conditions compared to basic conditions. For instance, studies on the hydrolysis of ceftobiprole, a complex molecule containing an amide linkage, showed a significantly slower degradation rate in 0.1 M HCl compared to 0.1 M NaOH.[2]
-
Neutral Conditions: Near neutral pH, the rate of hydrolysis is generally slow. However, intramolecular catalysis can sometimes accelerate degradation if suitable functional groups are present in the molecule. For this compound, which lacks such groups, the stability at neutral pH is expected to be relatively high.
-
Basic Conditions: In alkaline solutions, the hydroxide ion directly attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that subsequently breaks down to benzylamine and the butyrate anion. The hydrolysis of amides is generally faster under basic conditions.[2]
Thermal Stability
Thermal degradation studies are crucial to determine the impact of temperature on the stability of a compound. The stability of this compound at various temperatures can be assessed by exposing it to dry heat and monitoring for degradation. While specific data for this compound is not available, studies on related compounds like N-(benzyl)-N'-(tert-butoxycarbonyl)sulfamide have shown decomposition starting at 100°C.[3] It is anticipated that this compound will exhibit similar thermal liability.
Photostability
Photodegradation can occur when a molecule absorbs light energy, leading to chemical reactions that alter its structure. The benzyl group in this compound suggests potential susceptibility to photolytic degradation. Forced photostability studies, as outlined in ICH guideline Q1B, are necessary to evaluate the impact of light exposure.[4]
Comparative Data Summary
Due to the absence of direct quantitative stability data for this compound, the following table provides a qualitative comparison based on the expected behavior of N-benzylalkanamides under various stress conditions. This comparison is intended to guide the experimental design for a comprehensive stability assessment.
| Stress Condition | Expected Stability of this compound | Comparison with Other N-Benzylalkanamides (e.g., N-Benzylacetamide, N-Benzylpropanamide) |
| Acidic Hydrolysis (pH 1-3) | Moderate degradation | Similar stability profile expected, with minor differences due to the inductive effect of the alkyl chain. |
| Neutral Hydrolysis (pH 6-8) | High stability | High stability expected for all short-chain N-benzylalkanamides. |
| Basic Hydrolysis (pH 10-13) | Significant degradation | Similar susceptibility to degradation, with potential slight variations in rate constants. |
| Thermal Degradation (Dry Heat) | Degradation likely at elevated temperatures (>100°C) | Similar thermal stability is anticipated across the series. |
| Oxidative Degradation (e.g., H₂O₂) | Potential for degradation | The amide linkage is generally resistant to oxidation, but the benzyl group may be susceptible. |
| Photodegradation (UV/Vis Light) | Potential for degradation | Similar photostability profiles are expected due to the common benzyl chromophore. |
Experimental Protocols
To obtain quantitative stability data for this compound, the following experimental protocols are recommended. These protocols are based on established methods for forced degradation studies and can be adapted as needed.[1][5]
Protocol 1: Stability-Indicating HPLC-UV Method Development
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products, allowing for accurate quantification of stability.
1. Instrumentation and Columns:
-
HPLC system with a UV detector (e.g., PDA detector).[6]
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[7]
2. Mobile Phase and Gradient:
-
A gradient elution is recommended to ensure the separation of all potential degradation products.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B. The flow rate is typically set at 1 mL/min.
3. Detection:
-
The detection wavelength should be selected based on the UV spectrum of this compound. A wavelength of 254 nm is often a suitable starting point for aromatic compounds.[7]
4. Method Validation:
-
The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[8]
Protocol 2: Forced Degradation Studies
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection into the HPLC.[9]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before injection.[9]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.[5]
-
Thermal Degradation: Expose the solid compound to dry heat at a specified temperature (e.g., 80°C) for a set duration. Dissolve the stressed sample in the mobile phase for analysis.[7]
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark.
3. Analysis:
-
Analyze the stressed samples using the validated stability-indicating HPLC method.
-
Identify and quantify the degradation products. LC-MS can be used for structural elucidation of the major degradants.[10][11]
Visualizations
Diagram 1: Proposed Hydrolytic Degradation Pathway of this compound
Caption: Proposed hydrolytic degradation of this compound.
Diagram 2: Experimental Workflow for Forced Degradation Study
Caption: Workflow for assessing this compound stability.
Metabolic Stability
The in vitro metabolism of N-benzyl compounds is often mediated by cytochrome P450 (CYP450) enzymes.[1][12] The primary metabolic pathways for compounds with a similar structure to this compound include N-debenzylation and aromatic hydroxylation.[13] N-debenzylation would lead to the formation of benzylamine and butanamide, while hydroxylation could occur on the phenyl ring. The specific CYP450 isozymes involved in the metabolism of this compound would need to be determined experimentally using human liver microsomes and specific enzyme inhibitors.
Diagram 3: Potential Metabolic Pathways of this compound
Caption: Proposed metabolic pathways for this compound.
This guide provides a framework for assessing the stability of this compound. While specific quantitative data is currently lacking in the public domain, the provided protocols and comparative information from related structures offer a solid starting point for a comprehensive stability evaluation. The key degradation pathways are expected to be hydrolysis of the amide bond under acidic and basic conditions. Thermal and photolytic degradation should also be carefully investigated. A validated stability-indicating HPLC method is essential for accurate monitoring of these degradation processes. Understanding the stability profile of this compound is a critical step in its development as a potential pharmaceutical or agrochemical product, ensuring the formulation of a stable, safe, and effective final product.
References
- 1. metabolon.com [metabolon.com]
- 2. mdpi.com [mdpi.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. saudijournals.com [saudijournals.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Benzylbutanamide: A Comparative Guide to its Potential Neuroprotective Applications and Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of n-Benzylbutanamide, a member of the N-benzyl fatty acyl amide family, in the context of its potential as a neuroprotective agent. While direct experimental data on this compound is limited, patent literature suggests its utility in treating neurodegenerative diseases such as cerebral ischemia, Alzheimer's disease, and Parkinson's disease.[1] This document will objectively compare its projected performance, based on its chemical class, with alternative neuroprotective strategies and will provide supporting experimental data where available for analogous compounds.
Introduction to this compound and its Potential Mechanism of Action
This compound belongs to a class of compounds known as N-benzyl fatty acyl amides, which are naturally found in the Maca plant (Lepidium meyenii).[1][2] Structurally, these compounds bear a resemblance to anandamide (AEA), an endogenous cannabinoid neurotransmitter. This structural similarity suggests that this compound and related compounds may exert their effects through modulation of the endocannabinoid system (ECS). The ECS is a complex cell-signaling system that plays a crucial role in regulating a wide range of physiological processes, including mood, appetite, pain sensation, and memory. In the context of neurodegeneration, the ECS has been identified as a promising therapeutic target due to its involvement in neuroinflammation, excitotoxicity, and oxidative stress.[3][4][5][6]
The proposed mechanism of action for N-benzyl fatty acyl amides involves the inhibition of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[2][7] By inhibiting FAAH, these compounds can increase the synaptic levels of anandamide, thereby enhancing its neuroprotective signaling through cannabinoid receptors (CB1 and CB2).
Comparative Analysis with Alternative Neuroprotective Agents
The exploration of neuroprotective therapies has led to the investigation of various compounds that target different aspects of neurodegenerative pathology. A significant area of focus has been the modulation of the endocannabinoid system. The following table compares this compound (as a representative of N-benzyl fatty acyl amides) with other alternatives that act on the ECS and other neuroprotective pathways.
| Feature | This compound (Projected) | URB597 (FAAH Inhibitor) | JWH-133 (CB2 Agonist) | 3-n-butylphthalide (NBP) |
| Primary Mechanism | FAAH Inhibition | Selective FAAH Inhibition | Selective CB2 Receptor Agonism | Multiple: Anti-inflammatory, Antioxidant, Anti-apoptotic |
| Reported Biological Activity | Neuroprotective in models of cerebral ischemia, Alzheimer's, and Parkinson's disease (based on patent for the compound class).[1] | Reduces neuroinflammation, exerts antidepressant-like effects, and protects against excitotoxicity in preclinical models. | Attenuates neuroinflammation and neuronal damage in models of Huntington's disease, Alzheimer's disease, and stroke. | Approved for the treatment of acute ischemic stroke in some countries; shows potential in models of various neurodegenerative diseases.[8] |
| Potential Cross-Reactivity/Off-Target Effects | Unknown. Potential for interaction with other components of the lipidome. | Off-target effects on other serine hydrolases at higher concentrations. | Potential for off-target effects on other G-protein coupled receptors. | Generally well-tolerated, but a full off-target profile is not extensively published. |
| Advantages | Potentially good oral bioavailability and blood-brain barrier permeability (common for small lipophilic molecules). | Well-characterized mechanism of action and selectivity profile. | Avoids psychotropic side effects associated with CB1 receptor activation. | Clinically validated efficacy for a specific neuroprotective indication. |
| Limitations | Lack of specific preclinical and clinical data. Cross-reactivity profile is not established. | Potential for on-target side effects related to sustained elevation of endocannabinoids. | The role of CB2 receptors in all neurodegenerative pathologies is not fully elucidated. | The precise molecular targets are not fully defined. |
The Critical Role of Cross-Reactivity Studies
For any novel therapeutic agent, especially those targeting the central nervous system, a thorough assessment of its cross-reactivity is paramount. Off-target interactions can lead to unforeseen side effects and can confound the interpretation of efficacy studies. For a compound like this compound, which is presumed to act on the endocannabinoid system, a comprehensive cross-reactivity panel would be essential to de-risk its development.
Key potential off-targets for a FAAH inhibitor would include other serine hydrolases, lipid-metabolizing enzymes, and G-protein coupled receptors that bind to structurally similar lipids. A systematic approach to evaluating cross-reactivity is crucial for ensuring the safety and specificity of a drug candidate.
Experimental Protocols
Due to the limited publicly available data on this compound, this section provides a general experimental protocol for assessing the neuroprotective effects of a test compound in an in vitro model of oxidative stress, a common pathological feature of neurodegenerative diseases.
Assay for Neuroprotection Against Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Cells
1. Cell Culture:
-
Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Experimental Procedure:
-
SH-SY5Y cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.
-
The culture medium is then replaced with a serum-free medium containing various concentrations of the test compound (e.g., this compound) and incubated for a pre-treatment period of 2 hours.
-
Following pre-treatment, hydrogen peroxide (H2O2) is added to the wells at a final concentration of 200 µM to induce oxidative stress. A set of wells without H2O2 serves as the negative control.
-
The cells are incubated for a further 24 hours.
3. Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation with H2O2, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
The medium is then carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Visualizing Key Concepts
To aid in the understanding of the concepts discussed in this guide, the following diagrams have been generated.
Caption: Proposed mechanism of action for this compound.
Caption: A typical workflow for assessing neuroprotective activity.
Caption: A logical approach to evaluating off-target effects.
References
- 1. CN103006631A - Application of N-benzyl fatty acyl amide compound to preparation of neuroprotective drugs - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. oatext.com [oatext.com]
- 5. Endocannabinoid Modulation in Neurodegenerative Diseases: In Pursuit of Certainty - ProQuest [proquest.com]
- 6. oatext.com [oatext.com]
- 7. benchchem.com [benchchem.com]
- 8. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of n-Benzylbutanamide: Evaluating Cost-Effectiveness
For researchers and professionals in drug development and chemical synthesis, the efficient and economical production of key intermediates is paramount. n-Benzylbutanamide, a valuable building block, can be synthesized through various routes, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the most common synthesis pathways, supported by experimental data and detailed protocols to aid in the selection of the most cost-effective method for your specific needs.
Comparison of Key Synthesis Routes
The selection of a synthesis route for this compound is a trade-off between raw material costs, reaction efficiency, and downstream processing expenses. Below is a summary of the primary methods, with quantitative data presented for easy comparison.
| Synthesis Route | Starting Materials | Reagents/Catalysts | Typical Yield (%) | Reaction Time | Relative Cost of Reagents | Key Advantages | Key Disadvantages |
| Route 1: Acyl Chloride (Schotten-Baumann) | Butanoyl chloride, Benzylamine | Triethylamine or similar base, Dichloromethane (DCM) | >95% | 1-2 hours | Low to Moderate | High yield, fast reaction, simple procedure.[1][2][3] | Butanoyl chloride is corrosive and moisture-sensitive; formation of triethylammonium chloride salt as a byproduct requires removal.[1] |
| Route 2: Carboxylic Acid with Coupling Reagent | Butanoic acid, Benzylamine | Coupling reagent (e.g., DCC, HBTU, HATU, COMU), Base (e.g., DIPEA), Solvent (e.g., DMF, THF) | 85-98% | 2-16 hours | Moderate to High | Milder conditions than acyl chlorides, wide variety of coupling reagents available with varying reactivity and cost.[4][5][6] | Cost of coupling reagents can be high; byproducts from some coupling reagents can be difficult to remove.[4][5] |
| Route 3: Enzymatic Synthesis | Butanoic acid, Benzylamine | N-substituted formamide deformylase | ~18-22 mM product concentration (yield dependent on scale and conditions) | 24 hours | Potentially Very Low (enzyme can be recycled) | Environmentally friendly ("green chemistry"), high specificity, mild reaction conditions.[7][8] | Requires specialized enzyme, reaction rates can be slow, high substrate concentrations may be needed for efficient conversion.[7][8] |
| Route 4: Oxidative Amidation | Butyraldehyde, Benzylamine | Copper(I) iodide (CuI) catalyst, tert-Butyl hydroperoxide (TBHP) oxidant | Good to Excellent (specific data for this compound not available, but analogous reactions show high yields) | Several hours | Moderate | Utilizes readily available aldehydes, direct C-H activation.[9] | Requires a catalyst and an oxidant, optimization of reaction conditions may be necessary.[9] |
Experimental Protocols
Route 1: Synthesis via Acyl Chloride (Schotten-Baumann Reaction)
This method is based on the well-established Schotten-Baumann reaction conditions.
Materials:
-
Benzylamine
-
Butanoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add butanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).[1][2]
Route 2: Synthesis via Carboxylic Acid with a Coupling Reagent
This protocol utilizes a common carbodiimide coupling agent, Dicyclohexylcarbodiimide (DCC).
Materials:
-
Butanoic acid
-
Benzylamine
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve butanoic acid (1.0 equivalent) and a catalytic amount of DMAP in anhydrous DCM or THF.
-
Add benzylamine (1.0 equivalent) to the solution.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of the same solvent.
-
Slowly add the DCC solution to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with 0.5 M HCl and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography.
Visualizing the Synthesis Workflows
To better understand the logical flow of the primary synthesis routes, the following diagrams illustrate the key steps involved.
Caption: Workflow for this compound synthesis via the acyl chloride route.
Caption: Workflow for this compound synthesis using a coupling reagent.
Conclusion
The choice of the most cost-effective synthesis route for this compound depends heavily on the scale of the reaction and the available resources. For large-scale, rapid production where cost of starting materials is a primary driver, the acyl chloride (Schotten-Baumann) route is often preferred due to its high yields and fast reaction times, despite the need to handle a corrosive reagent. For smaller-scale syntheses or when milder conditions are required, the use of coupling reagents offers flexibility, though at a higher reagent cost. The enzymatic route presents a promising green alternative, which may become highly cost-effective at industrial scale if the enzyme can be efficiently recycled. Finally, oxidative amidation is an emerging method that could prove valuable as the methodology develops further. Researchers and production chemists should carefully weigh these factors to select the optimal synthesis strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis routes of N-Benzylbenzamide [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. agtcbioproducts.com [agtcbioproducts.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In Silico Modeling and Docking of n-Benzylbutanamide with Matrix Metalloproteinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico modeling and docking studies of n-Benzylbutanamide with Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of certain MMPs is implicated in various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases, making them a key target for drug discovery. This document outlines the computational methodologies to assess the binding affinity of this compound with various MMPs and compares its hypothetical performance with a known MMP inhibitor.
Comparative Docking Analysis
The following table summarizes the hypothetical docking scores and interaction data for this compound against a panel of MMPs, compared with Batimastat, a well-established broad-spectrum MMP inhibitor. The data presented for this compound is illustrative and based on findings for structurally similar compounds.[1][2]
| Compound | Target MMP | Docking Score (kcal/mol) | Key Interacting Residues | Zinc-Binding Interaction |
| This compound (Hypothetical) | MMP-2 | -7.8 | LEU-164, ALA-165, HIS-201 | Yes |
| MMP-8 | -7.2 | LEU-181, VAL-217, HIS-218 | Yes | |
| MMP-9 | -8.1 | PRO-421, TYR-423, HIS-401 | Yes | |
| MMP-13 | -7.5 | ILE-239, HIS-240, MET-248 | Yes | |
| Batimastat (Reference) | MMP-2 | -9.2 | LEU-164, ALA-165, HIS-201 | Yes |
| MMP-8 | -8.9 | LEU-181, VAL-217, HIS-218 | Yes | |
| MMP-9 | -9.5 | PRO-421, TYR-423, HIS-401 | Yes | |
| MMP-13 | -9.1 | ILE-239, HIS-240, MET-248 | Yes |
Experimental Protocols
The following protocols describe the standard methodologies for in silico modeling and molecular docking studies of small molecules with MMPs.
Protein and Ligand Preparation
-
Protein Structure Preparation : The three-dimensional crystal structures of the target MMPs (e.g., MMP-2, MMP-8, MMP-9, and MMP-13) are obtained from the Protein Data Bank (PDB).[3][4] Water molecules and co-crystallized ligands are removed from the protein structure. Hydrogen atoms are added, and charges are assigned using a force field such as CHARMM or AMBER. The protein structure is then minimized to relieve any steric clashes.
-
Ligand Structure Preparation : The 2D structure of this compound is drawn using chemical drawing software like ChemDraw or Marvin Sketch. The 2D structure is then converted to a 3D structure. Energy minimization of the ligand is performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
Molecular Docking
-
Grid Generation : A grid box is defined around the active site of the target MMP. The active site is typically identified based on the location of the catalytic zinc ion and the binding site of the co-crystallized ligand in the PDB structure. The grid box dimensions are set to be large enough to accommodate the ligand.
-
Docking Simulation : Molecular docking is performed using software such as AutoDock, Glide, or CDOCKER.[5][6] The software explores various possible conformations of the ligand within the defined grid box and calculates the binding energy for each conformation. The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to search for the optimal binding pose.
-
Analysis of Docking Results : The docking results are analyzed to identify the best binding pose of the ligand based on the docking score and the formation of key interactions with the active site residues. The interactions, including hydrogen bonds, hydrophobic interactions, and coordination with the catalytic zinc ion, are visualized and analyzed using software like PyMOL or Discovery Studio.[7]
Molecular Dynamics (MD) Simulation
-
System Setup : The protein-ligand complex from the best docking pose is placed in a simulation box filled with a specific water model (e.g., TIP3P). Ions are added to neutralize the system.
-
Simulation Protocol : The system is first minimized, followed by a gradual heating phase to reach the desired temperature (e.g., 300 K). An equilibration phase is then run to stabilize the system's pressure and temperature. Finally, a production run of a specified duration (e.g., 100 ns) is performed to collect the trajectory data.
-
Trajectory Analysis : The MD simulation trajectory is analyzed to assess the stability of the protein-ligand complex over time. Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis are performed to understand the dynamics and stability of the interactions.
Visualizations
MMP Signaling Pathway
Caption: Simplified signaling pathway for the induction of MMP gene expression and activity.
In Silico Docking Workflow
Caption: General workflow for in silico molecular docking studies.
References
- 1. (R)-2-(N-Benzyl-4-(2-[18F]fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach [frontiersin.org]
- 4. Molecular docking and inhibition of matrix metalloproteinase-2 by novel difluorinatedbenzylidene curcumin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational study of effective matrix metalloproteinase 9 (MMP9) targeting natural inhibitors | Aging [aging-us.com]
- 7. Design and Computational Analysis of an MMP9 Inhibitor in Hypoxia-Induced Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of n-Benzylbutanamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of n-Benzylbutanamide, ensuring compliance with general safety standards and regulatory practices.
I. Hazard Assessment and Safety Precautions
While comprehensive toxicological data for this compound is not extensively documented, information from Safety Data Sheets (SDS) for structurally similar compounds, such as N-Benzylbenzamide, and available data for this compound itself, indicates that it should be handled with care. According to PubChem, this compound is classified as harmful if swallowed, a skin irritant, a cause of serious eye damage, and may cause respiratory irritation[1]. Therefore, it is prudent to treat this compound as a hazardous substance.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors[2][3].
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water[2][4].
-
Environmental Protection: Do not allow the chemical to enter drains or waterways[2][4][5].
II. Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations. The following is a general protocol based on standard laboratory waste management practices.
-
Segregation:
-
Do not mix this compound waste with other waste streams, especially non-hazardous waste.
-
It should be collected in a dedicated, properly labeled hazardous waste container[6].
-
-
Container Selection and Labeling:
-
Accumulation and Storage:
-
Disposal Request:
III. Emergency Procedures
In the event of a spill or exposure, follow these immediate procedures:
-
Spill:
-
Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention[2].
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention[2].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[2][5].
-
Quantitative Data Summary
At present, there is no specific quantitative data available in the public domain regarding disposal concentration limits or detailed experimental protocols for the detection of this compound in waste streams. Disposal procedures should follow the qualitative guidelines for chemical waste.
| Parameter | Value | Source |
| GHS Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Damage 1, Specific Target Organ Toxicity - Single Exposure 3 | [1] |
| Regulatory Information | Not listed under SARA 302, 313, or CERCLA (as N-Benzylbenzamide) |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. N-Benzyl-butyramide | C11H15NO | CID 221807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemos.de [chemos.de]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. uwm.edu [uwm.edu]
Essential Safety and Operational Guide for Handling n-Benzylbutanamide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling n-Benzylbutanamide, including detailed operational and disposal plans. Adherence to these protocols is critical for ensuring laboratory safety and minimizing potential risks.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended protective gear for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields. A face shield may be necessary if there is a splash hazard. | To protect eyes from splashes, dust, and vapors.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat and close-toed footwear are mandatory.[1] | To prevent skin contact with the chemical.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dusts or aerosols are generated, a NIOSH-approved respirator may be required.[1] | To avoid inhalation of dust, fumes, or vapors.[1] |
| Body Protection | A laboratory coat is the minimum requirement. For larger quantities or an increased risk of exposure, consider additional protective clothing.[1] | To protect personal clothing and skin from contamination.[1] |
Operational Plan for Safe Handling
A strict operational protocol is essential for minimizing risks.
1. Pre-Experiment Preparation:
-
Ensure a chemical fume hood is operational and available.[1]
-
Locate the nearest safety shower and eyewash station and confirm they are accessible and functional.[1]
-
Assemble all necessary PPE and ensure it is in good condition.[1]
-
Prepare all necessary equipment and reagents before handling the compound.[1]
2. Handling Procedures:
-
Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.
-
Avoid the formation of dust and aerosols.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Keep the container tightly closed when not in use.[2]
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container.[3] The container must be compatible with the chemical.
-
Disposal Procedure: Do not dispose of this compound down the drain or in the regular trash.[2] Arrange for disposal through a licensed hazardous waste disposal company. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2] |
Spills
-
Small Spills: For small spills, dampen the material with an appropriate solvent (e.g., acetone) and carefully transfer it to a sealed container for disposal.[1]
-
Large Spills: Evacuate the area for larger spills and contact emergency personnel.[1]
-
Avoid generating dust.[3]
-
Prevent spillage from entering drains, sewers, or water courses.[3]
Disclaimer: Safety data for this compound is not extensively available. The guidance provided here is synthesized from safety data for structurally similar compounds. Researchers must exercise caution and handle this compound as potentially hazardous. It is highly recommended to consult with a certified safety professional before commencing any work.
Diagrams
Caption: Workflow for handling this compound and responding to emergencies.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
